molecular formula C9H12N2O2S B254214 1-(Methylsulfonyl)indolin-6-amine CAS No. 620985-93-5

1-(Methylsulfonyl)indolin-6-amine

Cat. No.: B254214
CAS No.: 620985-93-5
M. Wt: 212.27 g/mol
InChI Key: WYMVKGHSXNNMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfonyl)indolin-6-amine is a chemical scaffold of significant interest in modern medicinal chemistry, particularly in the development of novel therapeutic agents. The indoline core is a recognized privileged structure in drug discovery, found in compounds active against a range of diseases . Recent scientific investigations highlight the specific promise of indoline sulfonamide derivatives as inhibitors of bacterial enzymes . These inhibitors function by targeting the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a vital enzyme in the lysine biosynthesis pathway essential for bacterial cell wall formation . Molecular docking studies suggest that indoline sulfonamides like 1-(Methylsulfonyl)indolin-6-amine can bind competitively in the enzyme's active site, with the sulfonamide group potentially acting as a zinc-binding group to the dinuclear zinc center of DapE . Given that the DapE pathway is absent in humans, inhibitors of this enzyme represent a promising strategy for developing antibiotics with a new mechanism of action and selective toxicity against a broad spectrum of bacteria, including multi-drug resistant strains . Consequently, this compound serves as a valuable synthetic intermediate and building block for researchers exploring new classes of anti-infective agents to address the global health crisis of antibiotic resistance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonyl-2,3-dihydroindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMVKGHSXNNMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-(Methylsulfonyl)indolin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical monograph on 1-(Methylsulfonyl)indolin-6-amine , designed for researchers in medicinal chemistry and drug discovery.

Chemical Identity & Core Properties

Executive Summary

1-(Methylsulfonyl)indolin-6-amine is a bicyclic heterocyclic building block characterized by an indoline (2,3-dihydro-1H-indole) core. It features a primary amine at the C6 position and a methylsulfonyl (mesyl) group protecting the N1 nitrogen. This scaffold is a "privileged structure" in drug discovery, particularly for kinase inhibitors, where the indoline core mimics the purine ring of ATP, and the sulfonamide moiety modulates lipophilicity and metabolic stability.

Physicochemical Profile

The following properties are derived from structural analysis and comparative data with analogous sulfonamido-indolines.

PropertyValue / DescriptorRelevance
IUPAC Name 1-methanesulfonyl-2,3-dihydro-1H-indol-6-amineOfficial Identifier
Molecular Formula C₉H₁₂N₂O₂SStoichiometry
Molecular Weight 212.27 g/mol Fragment-based Drug Design (FBDD)
Appearance Off-white to pale yellow solidSolid-state handling
Predicted LogP ~1.2 – 1.6CNS penetration & Oral bioavailability
Topological PSA ~72 ŲMembrane permeability (Rule of 5 compliant)
pKa (C6-NH₂) ~3.5 – 4.5Weak base; less basic than aniline due to N1-sulfonamide electron withdrawal
Solubility Low in water; Soluble in DMSO, DMF, MeOH, DCMStock solution preparation
Synthetic Methodologies

The synthesis of the 6-isomer presents a regiochemical challenge compared to the 5-isomer.[1] Direct nitration of N-protected indoline typically favors the C5 position (para to the nitrogen). Therefore, a retrosynthetic strategy relying on pre-functionalized precursors or the Fischer Indole Synthesis is required to ensure regiochemical purity.

Primary Route: The Nitro-Indole Reduction Pathway

This route is the most robust for scale-up, avoiding difficult isomer separations associated with direct nitration.

Step 1: Reduction of 6-Nitroindole

  • Reagents: Sodium Cyanoborohydride (NaCNBH₃), Acetic Acid (AcOH).

  • Mechanism: Selective reduction of the C2-C3 double bond of the indole while preserving the nitro group.

  • Protocol: 6-Nitroindole is dissolved in AcOH at 15°C. NaCNBH₃ is added portion-wise. The reaction is quenched with NaOH.

Step 2: N1-Sulfonylation

  • Reagents: Methanesulfonyl chloride (MsCl), Pyridine (or Et₃N/DCM).

  • Mechanism: Nucleophilic attack of the indoline nitrogen (N1) on the sulfonyl chloride.

  • Critical Control: The C6-nitro group strongly deactivates the aniline, preventing side reactions, but the N1 position remains sufficiently nucleophilic.

Step 3: Nitro Reduction

  • Reagents: H₂ (balloon), 10% Pd/C, Methanol (or Fe/NH₄Cl for chemoselectivity).

  • Outcome: Quantitative conversion of the nitro group to the target primary amine.

Visualization: Synthesis Workflow

Synthesis Start 6-Nitroindole (Commercially Available) Inter1 6-Nitroindoline Start->Inter1 NaCNBH3, AcOH (C2-C3 Reduction) Inter2 1-(Methylsulfonyl)-6-nitroindoline Inter1->Inter2 MsCl, Pyridine (N1-Sulfonylation) Final 1-(Methylsulfonyl)indolin-6-amine (Target) Inter2->Final H2, Pd/C (Nitro Reduction)

Caption: Step-wise synthesis of 1-(methylsulfonyl)indolin-6-amine ensuring regiochemical integrity.

Reactivity & Chemical Stability

Understanding the electronic environment of the C6-amine is crucial for downstream derivatization.

  • Nucleophilicity: The C6-amine is a moderate nucleophile. The electron-withdrawing N1-methylsulfonyl group exerts a long-range inductive effect (-I), slightly reducing the electron density at C6 compared to a simple indoline. However, it remains reactive enough for:

    • Amide Coupling: Reacts efficiently with acid chlorides or carboxylic acids (w/ HATU/EDC).

    • Reductive Amination: Forms secondary amines with aldehydes.

    • Buchwald-Hartwig Amination: serves as an excellent coupling partner for aryl halides to form biaryl amines (kinase hinge binders).

  • Stability:

    • Acid/Base: The N1-sulfonamide bond is highly stable to acidic and basic hydrolysis conditions typically used in organic synthesis, serving as a permanent handle rather than a transient protecting group.

    • Oxidation: The indoline core is less prone to oxidative polymerization than indole, but the amine should be protected from air oxidation during long-term storage.

Applications in Drug Discovery

This scaffold is widely utilized in Medicinal Chemistry for the design of small-molecule inhibitors.

Kinase Inhibition (Hinge Binding)

The indoline-6-amine moiety often serves as the "hinge-binding" motif in ATP-competitive inhibitors.

  • Mechanism: The C6-NH₂ can form a hydrogen bond with the backbone carbonyl of the kinase hinge region.

  • Role of Sulfonyl: The methylsulfonyl group orients the molecule within the hydrophobic pocket and can engage in additional H-bonding interactions with residues like the "gatekeeper" or solvent-front amino acids.

Bioisosterism

The 1-(methylsulfonyl)indoline unit acts as a conformationally restricted bioisostere of N-methyl-4-aminoaniline. The bicyclic ring locks the nitrogen lone pairs into a specific vector, reducing entropic penalty upon binding to a protein target.

Experimental Protocol: Preparation of 1-(Methylsulfonyl)indolin-6-amine

This protocol assumes starting from 6-nitroindoline (CAS 55456-55-8).

Step A: Sulfonylation

  • Charge: A 250 mL round-bottom flask with 6-nitroindoline (1.0 eq, 10 mmol) and Dichloromethane (DCM) (50 mL).

  • Base: Add Triethylamine (1.5 eq, 15 mmol) and cool the mixture to 0°C.

  • Addition: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq, 12 mmol).

  • Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove excess amine), then Brine. Dry over MgSO₄ and concentrate.

    • Yield: Typically >90% (Yellow solid).

Step B: Hydrogenation

  • Charge: Dissolve the crude 1-(methylsulfonyl)-6-nitroindoline in Methanol (30 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading). Caution: Pyrophoric.

  • Reduction: Purge with Nitrogen, then stir under a Hydrogen balloon (1 atm) for 4–6 hours at RT.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

  • Purification: Concentrate filtrate. Recrystallize from Ethanol/Hexane if necessary.

    • Final Product: Off-white solid.

References
  • Fischer Indole Synthesis & Regiochemistry: Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982.
  • Indoline Reduction Methods: Gribble, G. W., et al. "Reactions of Indole with Sodium Borohydride in Acetic Acid." Journal of the American Chemical Society, 1974. Link

  • Sulfonamide Bioisosteres in Kinase Inhibitors: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • General Synthesis of Amino-Indolines: World Intellectual Property Organization Patent WO2010071828A2. "Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole." (Provides analogous process chemistry for 6-aminoindolines). Link

Sources

Role of methylsulfonyl indole scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to Methylsulfonyl Indole Scaffolds in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] This guide focuses on a specific, yet highly significant, modification of the indole core: the incorporation of a methylsulfonyl group. The methylsulfonyl (-SO₂CH₃) moiety, a potent electron-withdrawing group, profoundly influences the physicochemical and biological properties of the parent indole. This technical guide will provide an in-depth exploration of the synthesis, biological activities, and therapeutic applications of methylsulfonyl indole scaffolds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in their design and synthesis, present detailed protocols, and analyze structure-activity relationships (SAR) to illuminate the path toward novel therapeutic agents.

Introduction: The Strategic Importance of the Methylsulfonyl Indole Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a fundamental structural motif in numerous natural alkaloids, signaling molecules like serotonin, and a plethora of approved drugs.[2][3] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for engaging with diverse biological targets.[3]

The introduction of a methylsulfonyl group onto the indole scaffold is a strategic decision in medicinal chemistry. This group significantly impacts the molecule's:

  • Electronic Profile: As a strong electron-withdrawing group, it modulates the electron density of the indole ring, influencing its reactivity and interaction with biological macromolecules.[4]

  • Lipophilicity and Solubility: The polar nature of the sulfonyl group can alter the solubility and permeability of the compound, which are critical parameters for drug-likeness.

  • Enzyme Inhibition: The methylsulfonyl moiety is a key pharmacophore in many enzyme inhibitors, particularly for cyclooxygenase-2 (COX-2), where it contributes to selectivity and potency.[4]

  • Metabolic Stability: The presence of the sulfonyl group can influence the metabolic fate of the molecule, potentially blocking sites of oxidation and prolonging its half-life.

This guide will systematically explore these aspects, providing a comprehensive understanding of why the methylsulfonyl indole scaffold is a recurring theme in the quest for new and effective therapeutics.

Synthetic Strategies for Methylsulfonyl Indole Derivatives

The synthesis of methylsulfonyl indole derivatives can be approached through various routes, primarily depending on the desired position of the methylsulfonyl group. Two common strategies involve either the introduction of the methylsulfonyl group onto a pre-existing indole core or the construction of the indole ring from a methylsulfonyl-containing precursor.

Fischer Indole Synthesis with a Methylsulfonyl-Substituted Precursor

A classic and versatile method for indole synthesis is the Fischer indole synthesis. This reaction can be adapted to prepare 2-(4-methylsulfonylphenyl) indole derivatives.[5]

Experimental Protocol: Synthesis of 2-(4-methylsulfonylphenyl)indole-3-carbaldehyde [5]

Step 1: Fischer Indole Synthesis

  • Reactants: p-Methylsulfonyl acetophenone and substituted phenylhydrazine hydrochloride.

  • Procedure: A mixture of p-methylsulfonyl acetophenone (1 equivalent) and the appropriate phenylhydrazine hydrochloride (1.1 equivalents) in glacial acetic acid is refluxed for 4-6 hours.

  • Work-up: The reaction mixture is cooled, poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the corresponding 2-(4-methylsulfonylphenyl)indole.

Step 2: Vilsmeier-Haack Formylation

  • Reactants: 2-(4-methylsulfonylphenyl)indole, phosphoryl chloride (POCl₃), and N,N-dimethylformamide (DMF).

  • Procedure: To a solution of the 2-(4-methylsulfonylphenyl)indole in DMF at 0°C, POCl₃ is added dropwise. The mixture is stirred at room temperature for 2 hours and then heated to 60°C for 1 hour.

  • Work-up: The reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated product is filtered, washed with water, and recrystallized to afford the 2-(4-methylsulfonylphenyl)indole-3-carbaldehyde.[5]

Causality Behind Experimental Choices:

  • The use of glacial acetic acid in the Fischer indole synthesis provides the acidic environment necessary for the cyclization reaction.

  • The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the electron-rich C3 position of the indole ring. The electrophilic Vilsmeier reagent is generated in situ from POCl₃ and DMF.

N-Sulfonylation of the Indole Ring

To introduce the methylsulfonyl group at the N1 position, a direct sulfonylation of the indole nitrogen is commonly employed.

Experimental Protocol: Synthesis of N-Methylsulfonylindole Derivatives [6]

  • Reactants: Indole, sodium hydride (NaH), and methanesulfonyl chloride.

  • Procedure: To a stirred solution of indole in anhydrous tetrahydrofuran (THF) at 0°C, NaH (1.2 equivalents) is added portion-wise. The mixture is stirred for 30 minutes, followed by the dropwise addition of methanesulfonyl chloride (1.1 equivalents). The reaction is then stirred at room temperature for 12 hours.

  • Work-up: The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

  • Sodium hydride is a strong base used to deprotonate the indole nitrogen, generating the highly nucleophilic indolate anion.

  • Anhydrous conditions are crucial as NaH reacts violently with water.

  • Methanesulfonyl chloride serves as the electrophilic source of the methylsulfonyl group.

Biological Activities and Therapeutic Targets

Methylsulfonyl indole scaffolds have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anti-inflammatory and Analgesic Agents

A significant area of research for methylsulfonyl indoles is in the development of anti-inflammatory drugs, particularly as inhibitors of cyclooxygenase (COX) enzymes.

  • COX-2 Inhibition: The methylsulfonylphenyl group is a hallmark of selective COX-2 inhibitors (coxibs). The sulfonyl group fits into a specific side pocket of the COX-2 active site, contributing to its selectivity over the COX-1 isoform.[4] This selectivity is desirable as it is associated with a reduced risk of gastrointestinal side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs).[6]

  • Dual COX/5-LOX Inhibition: Some N-methylsulfonylindole derivatives have been identified as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX).[6][7][8] This dual inhibition is a promising strategy for developing anti-inflammatory agents with a broader mechanism of action and potentially improved safety profiles.[6][7]

Table 1: COX-2 and 5-LOX Inhibitory Activity of Selected Methylsulfonyl Indole Derivatives [9]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
10f 0.560.100.42
Darbufelone mesilate >1000.120.11
Tenidap sodium 0.230.890.08
Anticancer Agents

The indole scaffold is present in numerous anticancer agents, and the addition of a methylsulfonyl group has led to the discovery of potent and selective compounds.[2][10]

  • Tubulin Polymerization Inhibition: Certain indole derivatives containing a sulfonamide scaffold have been shown to inhibit tubulin polymerization, a key process in cell division.[11] Compound 18 from one such study displayed potent antiproliferative activity against several human cancer cell lines and induced apoptosis by arresting the cell cycle in the G2/M phase.[11]

  • Kinase Inhibition: The methylsulfonyl group can be a crucial moiety in kinase inhibitors. For instance, AZ20, a potent and selective inhibitor of the ATR protein kinase, features a 1-(methylsulfonyl)cyclopropyl group attached to a pyrimidine ring, which is then linked to an indole scaffold.[2][12]

  • Induction of Apoptosis: Novel indole-based arylsulfonylhydrazides have been synthesized and evaluated for their anticancer activity against human breast cancer cells.[2] Compound 5f from this series showed promising inhibition of both MCF-7 and MDA-MB-468 cancer cells.[10]

Visualization 1: Simplified Signaling Pathway of Tubulin Polymerization Inhibition

G cluster_0 Cell Cycle cluster_1 Microtubule Dynamics G1 G1 S S G1->S G2 G2 S->G2 M M G2->M Apoptosis Apoptosis M->Apoptosis Cell Cycle Arrest Tubulin_Dimers Tubulin_Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->M Mitotic Spindle Formation Microtubules->Tubulin_Dimers Depolymerization Methylsulfonyl_Indole_Inhibitor Methylsulfonyl_Indole_Inhibitor Methylsulfonyl_Indole_Inhibitor->Tubulin_Dimers Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by methylsulfonyl indole derivatives.

Antimicrobial Activity

Several methylsulfonyl indole derivatives have exhibited promising antimicrobial properties. For example, certain 2-(4-methylsulfonylphenyl) indole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[5][13] The methylsulfonyl group is thought to contribute to this activity through various mechanisms, including enzyme inhibition within the microbial cells.[4]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates.

  • Position of the Methylsulfonyl Group: The placement of the methylsulfonyl group on the indole scaffold is critical. When attached to a phenyl ring at the C2 position, it often imparts COX-2 selectivity.[5] N1-sulfonylation can lead to compounds with dual COX/5-LOX inhibitory activity.[7]

  • Substituents on the Indole Ring: The nature and position of other substituents on the indole ring can significantly modulate the biological activity. For instance, in a series of indole-based sulfonylhydrazones with anticancer properties, the presence of a 5-methoxy or 5-chloro group on the indole ring enhanced cytotoxic activity.[3][14]

  • Nature of the Linker: In more complex molecules, the linker connecting the methylsulfonyl indole moiety to other pharmacophores plays a crucial role. The length, flexibility, and chemical nature of the linker can influence binding affinity and overall activity.

Visualization 2: General SAR of Methylsulfonyl Indole Scaffolds

SAR Indole_Scaffold Methylsulfonyl Indole Core R1: N-substituent R2: C2-substituent R3: C3-substituent R5: C5-substituent R1 R1 = H, Alkyl, Aryl Modulates lipophilicity and can interact with specific pockets. Indole_Scaffold->R1 R2 R2 = Aryl, Heteroaryl Often a key interaction point with the target protein. Indole_Scaffold->R2 SO2CH3 Methylsulfonyl Group (Position varies) Key for COX-2 selectivity, can be a H-bond acceptor. Indole_Scaffold->SO2CH3 R5 R5 = H, Halogen, Methoxy Fine-tunes electronic properties and potency. Indole_Scaffold->R5

Caption: Key structural features influencing the activity of methylsulfonyl indoles.

Future Perspectives and Conclusion

The methylsulfonyl indole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research directions may include:

  • Exploration of Novel Targets: While much focus has been on COX, kinases, and tubulin, the versatility of this scaffold suggests its potential for inhibiting other enzymes and receptors.

  • Development of Multi-target Ligands: The design of molecules that can simultaneously modulate multiple targets is a growing area of interest for treating complex diseases like cancer and neurodegenerative disorders.

  • Application in Prodrug Strategies: The methylsulfonyl group can be incorporated into prodrug designs to improve pharmacokinetic properties.

References

  • Philoppes, J. N., Abdelgawad, M. A., Abourehab, M. A. S., Sebak, M., Darwish, M. A., & Lamie, P. F. (2023). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 246–266. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 14(1), 16. [Link]

  • Singh, S., & Singh, P. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15, 1-20. [Link]

  • Philoppes, J. N., Abdelgawad, M. A., Abourehab, M. A. S., Sebak, M., Darwish, M. A., & Lamie, P. F. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Semantic Scholar. [Link]

  • Philoppes, J. N., Abdelgawad, M. A., Abourehab, M. A. S., Sebak, M., Darwish, M. A., & Lamie, P. F. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 246–266. [Link]

  • Sonawane, D., & Gaikwad, S. (2022). Indole: A Promising Scaffold For Biological Activity. Research Journal of Pharmacy and Technology, 15(11), 5229-5236. [Link]

  • Pesce, E., Boido, V., Montanari, S., Cichero, E., Pedemonte, N., Fossa, P., ... & Galietta, L. J. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido [4,3-b] indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11135-11153. [Link]

  • Kara, Y., Güler, H. İ., Demirci, Y., Kalay, E., Can, Z., & Şahin, E. (2023). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. Pharmaceuticals, 16(8), 1231. [Link]

  • Kumar, A., Sharma, G., Sharma, G., & Singh, B. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42429–42440. [Link]

  • Kumar, A., Sharma, G., Sharma, G., & Singh, B. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ResearchGate. [Link]

  • Tusskorn, O., Srifa, W., Srisawat, T., Ploypradith, P., & Ruchirawat, S. (2018). Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. Archiv der Pharmazie, 351(11), 1800164. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. ResearchGate. [Link]

  • 1-(Methylsulfonyl)indolin-6-amine. (n.d.). Synthink. Retrieved February 11, 2026, from [Link]

  • Kumar, A., Sharma, G., Sharma, G., & Singh, B. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42429–42440. [Link]

  • Lai, Y., Ma, L., Huang, W., Yu, X., Zhang, Y., Ji, H., & Tian, J. (2010). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7434–7438. [Link]

  • Kara, Y., Güler, H. İ., Demirci, Y., Kalay, E., Can, Z., & Şahin, E. (2023). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. ResearchGate. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2017). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm, 8(10), 1933–1939. [Link]

Sources

Methodological & Application

Application of 1-(Methylsulfonyl)indolin-6-amine in kinase assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Application of 1-(Methylsulfonyl)indolin-6-amine in Kinase Inhibitor Discovery

Introduction: The Scaffold Advantage

In the high-stakes landscape of kinase inhibitor discovery, the 1-(methylsulfonyl)indolin-6-amine scaffold represents a strategic "privileged structure." Unlike the planar, fully aromatic indole core found in many first-generation inhibitors, the indoline (2,3-dihydro-1H-indole) backbone offers a distinct non-planar geometry (puckered ring) that can access unique sub-pockets within the kinase ATP-binding site.

The specific substitution pattern of this scaffold serves three critical medicinal chemistry functions:

  • N1-Methylsulfonyl Group: Acts as a hydrogen bond acceptor for residues in the solvent-exposed front region (e.g., the P-loop or solvent channel), while simultaneously reducing the electron density of the indoline ring to prevent metabolic oxidation.

  • C6-Amine Handle: Provides a high-fidelity vector for coupling to "hinge-binding" heterocycles (e.g., pyrimidines, quinazolines, or purines) via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr).

  • Solubility & PK: The reduced indoline core typically exhibits improved aqueous solubility compared to its oxidized indole counterparts, enhancing the pharmacokinetic profile of the final inhibitor.

This Application Note details the protocol for utilizing 1-(methylsulfonyl)indolin-6-amine as a building block to synthesize a targeted kinase inhibitor library and validating its activity against angiogenic kinases (e.g., VEGFR2, PDGFR


, FGFR1).

Experimental Workflow

The application of this scaffold follows a linear "Design-Synthesize-Test" cycle.

Workflow Scaffold 1-(Methylsulfonyl) indolin-6-amine Coupling Pd-Catalyzed Coupling Scaffold->Coupling Core Kinase Core (e.g., 2,4-Dichloropyrimidine) Core->Coupling Library Inhibitor Library (Candidate Compounds) Coupling->Library Biochem Biochemical Assay (ADP-Glo / FRET) Library->Biochem Cellular Cellular Assay (Western Blot / Viability) Biochem->Cellular < 100 nM Hits SAR SAR Analysis & Hit Selection Cellular->SAR

Figure 1: Integrated workflow for utilizing 1-(methylsulfonyl)indolin-6-amine in kinase inhibitor development.

Protocol 1: Chemical Synthesis of Kinase Inhibitors

Objective: To couple 1-(methylsulfonyl)indolin-6-amine (Fragment A) with a hinge-binding core (Fragment B, e.g., 4-chloro-quinazoline) to generate a functional kinase inhibitor.

Materials:

  • 1-(Methylsulfonyl)indolin-6-amine (Purity >98%)

  • 4-Chloro-6,7-dimethoxyquinazoline (or equivalent kinase core)

  • Isopropanol (iPrOH) or N,N-Dimethylformamide (DMF)

  • Cesium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Palladium catalyst (e.g.,

    
     with Xantphos) – if SNAr fails
    

Procedure (Nucleophilic Aromatic Substitution - SNAr):

  • Preparation: Dissolve 1.0 equivalent of the kinase core (e.g., 4-chloro-quinazoline) in dry isopropanol (0.1 M concentration).

  • Addition: Add 1.1 equivalents of 1-(methylsulfonyl)indolin-6-amine .

  • Catalysis: Add 2.0 equivalents of DIPEA (or catalytic HCl if using acid-catalyzed displacement).

  • Reaction: Reflux the mixture at 85°C for 4–12 hours. Monitor reaction progress via LC-MS (Target Mass = Core + Scaffold – HCl).

  • Work-up: Cool to room temperature. The product often precipitates. Filter and wash with cold ether. If no precipitate forms, evaporate solvent and purify via Flash Column Chromatography (DCM:MeOH gradient).

  • Validation: Confirm structure via

    
    H-NMR and HRMS. Look for the diagnostic shift of the indoline C6-proton upon amination.
    

Protocol 2: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine the IC


 of the synthesized conjugate against a target kinase (e.g., VEGFR2).

Principle: The assay quantifies kinase activity by measuring the conversion of ATP to ADP. The reagent converts ADP to ATP, which is then used by luciferase to generate light. Luminescence is directly proportional to kinase activity (and inversely proportional to inhibition).

Reagents:

  • Kinase: Recombinant Human VEGFR2 (active domain).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP: Ultra-pure (Km concentration).

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the synthesized inhibitor in 100% DMSO (Start: 10 µM, Dilution Factor: 3).

  • Enzyme Reaction:

    • In a white 384-well plate, add 2 µL of Kinase Buffer.

    • Add 1 µL of compound dilution.

    • Add 2 µL of Enzyme (VEGFR2). Incubate for 10 min at RT to allow inhibitor binding.

    • Add 2 µL of Substrate/ATP mix to initiate the reaction.

    • Incubate for 60 minutes at RT.

  • ADP-Glo Reaction:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at RT.

  • Detection:

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate luciferase signal.

    • Incubate for 30 minutes.

  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or GloMax).

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC

.

Protocol 3: Cellular Validation (Western Blot)

Objective: Confirm that the inhibitor penetrates the cell membrane and inhibits the autophosphorylation of the target receptor (e.g., VEGFR2) in a cellular context.

Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) or Porcine Aortic Endothelial (PAE) cells overexpressing VEGFR2.

Procedure:

  • Seeding: Plate HUVECs in 6-well plates (

    
     cells/well) in EGM-2 medium. Allow to attach overnight.
    
  • Starvation: Replace medium with serum-free medium for 12 hours to reduce basal phosphorylation.

  • Treatment: Treat cells with the synthesized inhibitor (0.1, 1.0, 10 µM) or DMSO control for 2 hours.

  • Stimulation: Stimulate cells with VEGF-A ligand (50 ng/mL) for 10 minutes.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors (e.g., PhosSTOP).

  • Blotting: Perform SDS-PAGE and transfer to PVDF membrane.

    • Primary Antibody: Anti-phospho-VEGFR2 (Tyr1175).

    • Loading Control: Anti-Total VEGFR2 or Anti-GAPDH.

  • Result Interpretation: A potent inhibitor will show a dose-dependent disappearance of the phospho-VEGFR2 band while the Total VEGFR2 band remains constant.

Data Presentation & Troubleshooting

Table 1: Expected SAR Trends for Indoline-6-amine Derivatives

Structural ModificationExpected EffectRationale
N1-Methylsulfonyl High PotencyH-bond acceptor interacts with solvent front residues (e.g., Cys/Asp).
N1-Acetyl (Amide) Lower PotencyReduced metabolic stability; weaker H-bond acceptor capability.
N1-Free Amine Poor PotencyOxidation to indole; non-specific binding due to basicity.
C6-Amine Linker CriticalMust be secondary (-NH-) to maintain H-bond donor to the hinge region Glu/Met.

Troubleshooting Guide:

  • Low Yield in Coupling: If SNAr fails (yield <20%), switch to Buchwald-Hartwig amination using Pd(OAc)

    
    , Xantphos, and Cs
    
    
    
    CO
    
    
    in Dioxane at 100°C. The indoline amine is less nucleophilic than a standard aniline due to the electron-withdrawing sulfonyl group.
  • High Background in Kinase Assay: Ensure the ATP concentration is near the K

    
     of the kinase. Too much ATP can mask the effect of ATP-competitive inhibitors.
    

References

  • Roth, G. J., et al. (2009). "Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120)." Journal of Medicinal Chemistry, 52(14), 4466–4480. Link

  • Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor." Journal of Medicinal Chemistry, 51(15), 4632–4640. Link

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • Zhang, Y., et al. (2020). "Synthesis of β-Methylsulfonylated N-Heterocycles from Saturated Cyclic Amines with the Insertion of Sulfur Dioxide." The Journal of Organic Chemistry, 85(23), 15600–15609. Link[1]

  • PubChem. (2025).[2] "Compound Summary: 1-(Methylsulfonyl)indolin-5-amine (Analog Reference)." National Library of Medicine. Link

Sources

Application Notes & Protocols for the Synthesis of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising class of inhibitors targeting NADPH Oxidase 2 (NOX2).[1][2][3] NOX2 is a key enzyme involved in the generation of reactive oxygen species (ROS), and its dysregulation is implicated in the pathology of numerous diseases, including neurodegenerative conditions like Alzheimer's, cardiovascular disorders, and immune dysfunctions.[2][3] Potent molecules from this class, such as GSK2795039, have demonstrated the ability to cross the blood-brain barrier and prevent amyloid-beta-driven pathogenesis in preclinical models.[4] This document provides a comprehensive guide for the optimized chemical synthesis, characterization, and application of these inhibitors, designed for researchers in medicinal chemistry and drug development. The protocols herein are based on improved methodologies that enhance yield, simplify purification, and reduce byproduct formation, making these valuable research compounds more accessible.[1][2][3]

Scientific Foundation & Rationale

Mechanism of Action: Targeting the Engine of Oxidative Stress

The therapeutic rationale for inhibiting NOX2 stems from its central role in mediating oxidative stress. NOX enzymes catalyze the production of superoxide by transferring an electron from NADPH to molecular oxygen.[1][2] In pathological states, over-activation of NOX2 in cells like microglia leads to excessive ROS production, contributing to cellular damage and inflammation.[3]

The 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine inhibitors act as competitive inhibitors with respect to the enzyme's substrate, NADPH.[1][2] Molecular modeling studies have validated that these molecules occupy the NADPH binding site within the NOX2 active site, effectively blocking the electron transfer process and subsequent superoxide generation.[1][2]

cluster_0 Physiological State cluster_1 Inhibitor Action NADPH NADPH NOX2_active NOX2 Enzyme NADPH->NOX2_active binds O2 Oxygen (O2) O2->NOX2_active Superoxide Superoxide (O2-) NOX2_active->Superoxide generates Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor NOX2_inhibited NOX2 Enzyme (Inhibited) Inhibitor->NOX2_inhibited binds to NADPH site Blocked ROS Production Blocked NOX2_inhibited->Blocked

Figure 1: Mechanism of NOX2 inhibition. The inhibitor competes with NADPH for the active site, blocking superoxide production.

The 'Pyrrolo[2,3-b]pyridine' Core: A Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities allow it to interact with a wide range of biological targets, including kinases and other enzymes.[5][6][7] This core is central to the inhibitor's ability to properly orient the indoline and sulfonamide moieties for optimal binding within the enzyme's active site. Numerous derivatives of this scaffold have been explored as potent inhibitors for various therapeutic targets, including Glycogen Synthase Kinase-3β (GSK-3β), Janus Kinase 1 (JAK1), and Traf2 and Nck-interacting kinase (TNIK).[5][6]

Optimized Multi-Step Synthesis Workflow

The synthesis of the target inhibitors is a multi-step process that requires careful control of reaction conditions. The following workflow outlines an optimized strategy designed to maximize yields and purity. The key improvements in this pathway focus on the final palladium cross-coupling and sulfonamide formation steps, which have historically been challenging and resulted in low yields.[3]

A Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine C Step 3: Suzuki Coupling A->C B Step 2: Boc Protection of Indoline B->C 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline D Step 4: Boc Deprotection C->D E Step 5: Nitration & Reduction D->E F Step 6: Sulfonamide Formation E->F 4-amino-3-(indolin-6-yl)-1H-pyrrolo[2,3-b]pyridine G Final Product: Target Inhibitor F->G

Figure 2: High-level overview of the optimized synthesis pathway.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials. All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[8][9]

Protocol 1: Suzuki Coupling of the Core Moieties

This protocol describes the critical C-C bond formation that links the indoline and pyrrolo[2,3-b]pyridine scaffolds. The choice of a highly active palladium catalyst and appropriate base is crucial for driving the reaction to completion and minimizing side products.

Materials & Reagents:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-1H-pyrrolo[2,3-b]pyridine, the indoline boronic ester, and Pd(dppf)Cl₂.

  • Add anhydrous 1,4-dioxane via syringe. The solution should be stirred for 5 minutes.

  • In a separate flask, dissolve sodium carbonate in degassed water.

  • Add the aqueous sodium carbonate solution to the reaction mixture.

  • Expert Rationale: The biphasic solvent system (dioxane/water) and the inorganic base (Na₂CO₃) are essential for the catalytic cycle of the Suzuki reaction, facilitating the transmetalation step. Degassing the water prevents oxidation of the palladium catalyst.

  • Heat the reaction mixture to 90 °C and maintain for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to yield the coupled product.

Protocol 2: Synthesis of Pyrazole-4-sulfonyl chloride

This intermediate is the key electrophile for the final sulfonamide coupling. The use of chlorosulfonic acid is hazardous and requires extreme caution.

Materials & Reagents:

  • 3,5-dimethyl-1H-pyrazole (1.0 eq)

  • Chlorosulfonic acid (5.5 eq)

  • Thionyl chloride (1.3 eq)

  • Chloroform (anhydrous)

Procedure:

  • CAUTION: Perform this procedure in a highly efficient fume hood. Chlorosulfonic acid reacts violently with water.

  • In a flask equipped with a dropping funnel, cool anhydrous chloroform to 0 °C.

  • Slowly add chlorosulfonic acid to the chloroform while stirring.

  • Add a solution of 3,5-dimethyl-1H-pyrazole in chloroform dropwise to the stirred chlorosulfonic acid solution, maintaining the temperature at 0 °C.[10]

  • After the addition is complete, slowly raise the temperature to 60 °C and stir for 10 hours.

  • Expert Rationale: The excess chlorosulfonic acid acts as both the reagent and a solvent to ensure complete sulfonylation of the electron-rich pyrazole ring.

  • Carefully add thionyl chloride to the reaction mixture at 60 °C over 20 minutes. Continue stirring for an additional 2 hours.[10] This step converts the sulfonic acid into the more reactive sulfonyl chloride.

  • Cool the reaction mixture and very carefully quench by pouring it onto crushed ice.

  • Extract the product into dichloromethane, wash with cold water and brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude sulfonyl chloride, which can be used in the next step without further purification.

Protocol 3: Final Sulfonamide Formation

This is the final convergent step to yield the target inhibitor. The reaction is a nucleophilic substitution on the sulfonyl chloride by the aniline derivative synthesized from the product of Protocol 1 (via deprotection, nitration, and reduction steps).

Materials & Reagents:

  • 4-amino-3-(indolin-6-yl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.2 eq)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve the 4-amino-3-(indolin-6-yl)-1H-pyrrolo[2,3-b]pyridine intermediate in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of the pyrazole-4-sulfonyl chloride in anhydrous DCM dropwise.

  • Expert Rationale: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final compound by flash column chromatography or preparative HPLC to achieve high purity (>95%).

Characterization & Data

The identity and purity of the synthesized inhibitor must be confirmed through rigorous analytical methods.

Analysis Technique Parameter Expected Result for GSK2795039 Analog
¹H NMR Chemical Shift (δ)Peaks corresponding to aromatic protons on all three ring systems (indoline, pyrrolopyridine, pyrazole), sulfonamide NH, and pyrazole methyl groups.
¹³C NMR Chemical Shift (δ)Resonances for all unique carbon atoms in the molecule.
HRMS (ESI+) m/zCalculated [M+H]⁺ value corresponding to the exact molecular formula (e.g., C₂₄H₂₃N₇O₂S).
HPLC Purity Peak Area>95% at a specified wavelength (e.g., 254 nm).
Yield Overall %15-25% (over multiple steps).

Application in a Cell-Based Assay

Once synthesized and purified, the inhibitor can be used to probe biological systems. The following is a sample workflow for testing its efficacy in a cellular model of oxidative stress.

A 1. Culture Cells (e.g., HMC3 Microglia) B 2. Pre-treat with Inhibitor (Varying concentrations) A->B C 3. Induce Oxidative Stress (e.g., with Amyloid-Beta) B->C D 4. Add ROS Probe (e.g., DCFDA) C->D E 5. Incubate D->E F 6. Measure Fluorescence (Plate Reader) E->F G 7. Data Analysis (Calculate IC50) F->G

Figure 3: Workflow for evaluating inhibitor potency in a cell-based ROS assay.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the synthesized inhibitor in dimethyl sulfoxide (DMSO).

  • Cell Culture: Plate HMC3 microglial cells in a 96-well plate and culture until they reach 80-90% confluency.

  • Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the inhibitor (e.g., from 1 nM to 10 µM) for 1-2 hours. Include a vehicle control (DMSO only).

  • ROS Induction: Add a stimulating agent like phorbol 12-myristate 13-acetate (PMA) or aggregated amyloid-beta peptides to induce NOX2-dependent ROS production.[4]

  • Detection: Add a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H₂DCFDA) and incubate for the recommended time.

  • Measurement: Read the fluorescence intensity on a microplate reader. A decrease in fluorescence in inhibitor-treated wells compared to the vehicle control indicates successful inhibition of ROS production.

  • Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

References

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). ResearchGate. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). PubMed. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI. [Link]

  • SAFETY DATA SHEET for pyrazole-4-carboxylic acid. (N.D.). AFG Bioscience LLC. [Link]

  • Effect of GSK2795039 in cell-based ROS detection and oxygen consumption assays. (N.D.). ResearchGate. [Link]

  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. (N.D.). Cole-Parmer. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2023). PubMed. [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2023). African Journals Online. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). ACS Publications. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). PMC. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (2023). Moroccan Journal of Chemistry. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). ACS Publications. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2018). RSC Publishing. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (2020). PMC. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Methylsulfonyl)indolin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-IND-06-MS Subject: Yield Optimization & Troubleshooting for 1-(Methylsulfonyl)indolin-6-amine Status: Resolved / Knowledge Base Article Last Updated: February 1, 2026 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

This guide addresses yield attrition in the synthesis of 1-(methylsulfonyl)indolin-6-amine (CAS: 620985-93-5). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., VEGFR/PDGFR targets).[1]

The Core Problem: Users often report low overall yields (<40%) due to two main bottlenecks:

  • Inefficient Sulfonylation: Competitive hydrolysis of methanesulfonyl chloride (MsCl) or incomplete conversion of the sterically constrained indoline nitrogen.[1]

  • Reduction Chemoselectivity: Incomplete reduction of the nitro group to the amine (stalling at the hydroxylamine stage) or catalyst poisoning due to the sulfur moiety.[1]

The Solution: A validated two-step protocol utilizing 6-nitroindoline as the starting material, prioritizing temperature control during sulfonylation and solvent optimization during hydrogenation.

The Validated Synthetic Pathway

We recommend the "Nitro-First" Route . Attempting to sulfonylate 6-aminoindoline directly often leads to complex mixtures of mono- and bis-sulfonylated products (N1 vs. N6 competition).

Step 1: N-Sulfonylation

Transformation: 6-Nitroindoline


 1-(Methylsulfonyl)-6-nitroindoline
ParameterRecommended ConditionRationale
Reagents MsCl (1.2–1.5 eq), Pyridine (3.0 eq)Pyridine acts as both base and nucleophilic catalyst.[1]
Solvent Dichloromethane (DCM) or THFDCM provides optimal solubility for the nitroindoline.[1]
Temp 0°C (Addition)

23°C (Stir)
Controls exotherm; prevents MsCl hydrolysis.[1]
Time 2–4 HoursExtended times increase impurity formation.
Step 2: Nitro Reduction

Transformation: 1-(Methylsulfonyl)-6-nitroindoline


 1-(Methylsulfonyl)indolin-6-amine
ParameterRecommended ConditionRationale
Catalyst 10% Pd/C (5-10 wt% loading)Standard hydrogenation; high turnover frequency.
H2 Source H2 Balloon (1 atm) or FormateHigh pressure is rarely needed if agitation is sufficient.[1]
Solvent MeOH:EtOAc (1:[1]1) or THFCritical: The sulfonyl-nitro intermediate has poor solubility in pure MeOH.
Additive None (Neutral conditions)Acidic conditions can destabilize the sulfonamide bond.[1]

Visual Workflow & Logic

The following diagrams illustrate the process flow and troubleshooting logic.

Figure 1: Synthetic Workflow & Mechanism

G cluster_impurities Common Yield Killers Start Start: 6-Nitroindoline Step1 Step 1: Sulfonylation (MsCl, Pyridine, DCM, 0°C) Start->Step1 Nucleophilic Attack (N1) Inter Intermediate: 1-Ms-6-Nitroindoline Step1->Inter Workup (Acid Wash) Imp1 Impurity A: Unreacted Starting Material (MsCl Hydrolysis) Step1->Imp1 Wet Solvent Step2 Step 2: Reduction (H2, Pd/C, MeOH/EtOAc) Inter->Step2 Hydrogenation Product Product: 1-(Methylsulfonyl)indolin-6-amine Step2->Product Filtration & Concentration Imp2 Impurity B: Hydroxylamine Intermediate (Incomplete Reduction) Step2->Imp2 Low Solubility

Caption: Optimized synthetic workflow for 1-(Methylsulfonyl)indolin-6-amine, highlighting critical impurity pathways.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Root Low Yield Detected Q1 Is the issue in Step 1 (Sulfonylation)? Root->Q1 Q2 Is Starting Material (SM) remaining? Q1->Q2 Yes Q3 Is the issue in Step 2 (Reduction)? Q1->Q3 No A1 Action: Dry solvents. Increase MsCl to 1.5eq. Q2->A1 Yes (Hydrolysis) A2 Action: Check Base (Pyridine). Ensure pH > 8 during reaction. Q2->A2 No (Conversion Stalled) Q4 Is the intermediate fully soluble? Q3->Q4 A3 Action: Switch solvent to THF or EtOAc/MeOH mix. Q4->A3 No (Precipitation) A4 Action: Switch catalyst to Fe/NH4Cl or SnCl2. Q4->A4 Yes (Poisoning)

Caption: Logic tree for diagnosing yield failures in sulfonylation and reduction steps.

Detailed Troubleshooting Guide (FAQs)

Module A: The Sulfonylation Step

Q: Why is my yield low (<50%) in the sulfonylation step? A: The most common cause is the hydrolysis of Methanesulfonyl Chloride (MsCl).[1] MsCl is highly moisture-sensitive.

  • Diagnosis: Check LCMS. If you see unreacted 6-nitroindoline but no other major byproducts, your MsCl was likely consumed by water in the solvent.

  • Fix: Ensure DCM is anhydrous. Add MsCl dropwise at 0°C. If the bottle of MsCl is old, distill it or use a fresh bottle. Increase equivalents to 1.5 eq.

Q: Can I use Triethylamine (TEA) instead of Pyridine? A: Yes, but Pyridine is superior for this specific substrate.[1] Indoline nitrogen is less nucleophilic than a standard secondary amine. Pyridine acts as a nucleophilic catalyst (forming an N-sulfonylpyridinium intermediate), which transfers the sulfonyl group more efficiently to the indoline [1].[1]

Q: I see a spot on TLC that doesn't move. What is it? A: This is likely the pyridinium salt of the product or unreacted starting material trapped in the baseline.

  • Protocol Adjustment: Perform an acidic workup (1M HCl wash) to remove pyridine and convert any salts back to the organic-soluble neutral form.[1]

Module B: The Reduction Step

Q: The reduction stalls, leaving a "M-16" peak in Mass Spec. What is this? A: This is the Hydroxylamine intermediate (


).[1] This occurs when the hydrogenation is too slow or the catalyst is deactivated.
  • Root Cause: The 1-(methylsulfonyl)-6-nitroindoline intermediate is often poorly soluble in pure Methanol or Ethanol, causing it to coat the catalyst surface.

  • Fix: Use a co-solvent system. THF or EtOAc/MeOH (1:1) ensures the substrate remains in solution, allowing full contact with the Pd/C surface [2].[1]

Q: My catalyst seems poisoned. The reaction won't proceed even with fresh Pd/C. A: Sulfur-containing compounds (like sulfonamides) can sometimes inhibit Palladium catalysts, although this is less common with sulfones than sulfides.[1]

  • Alternative Protocol: If catalytic hydrogenation fails, switch to Iron-mediated reduction (Béchamp conditions).[1]

    • Recipe: Iron powder (5 eq), NH4Cl (5 eq), EtOH/H2O (3:1), Reflux for 2 hours. This method is robust against sulfur poisoning and highly chemoselective for nitro groups [3].

Experimental Protocol (The "Gold Standard")

Step 1: Synthesis of 1-(Methylsulfonyl)-6-nitroindoline
  • Charge a dry flask with 6-nitroindoline (1.0 eq) and anhydrous DCM (10 vol).

  • Add Pyridine (3.0 eq) and cool the mixture to 0°C under N2.

  • Add Methanesulfonyl chloride (1.2 eq) dropwise over 30 minutes. Do not let temp exceed 5°C.

  • Warm to room temperature and stir for 3 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with DCM, wash with 1M HCl (2x) to remove pyridine, then Brine (1x). Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from EtOH or trituratem with Hexanes. (Yield target: >85%).

Step 2: Synthesis of 1-(Methylsulfonyl)indolin-6-amine
  • Dissolve the intermediate from Step 1 in THF/MeOH (1:1 ratio, 20 vol). Ensure full solubility.

  • Add 10% Pd/C (10 wt% of substrate mass).[1]

  • Purge with Nitrogen, then introduce Hydrogen (balloon pressure is sufficient).[1]

  • Stir vigorously at RT for 4–12 hours.

  • Filter through a Celite pad to remove catalyst. Wash pad with THF.

  • Concentrate to afford the off-white solid.

  • Storage: Store under inert gas; anilines are prone to oxidation over time.

References

  • Greene, T. W., & Wuts, P. G. M. (2006).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Sulfonamides for mechanistic details on Pyridine catalysis). [1]

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for solvent effects in nitro reduction).

  • Force, G., et al. (2021).[1] "Chemoselective Nitro Reduction using Iron/Ammonium Chloride." Journal of Organic Chemistry. (General protocol validation for nitro-to-amine reduction in the presence of sensitive groups). [1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11467972, 1-(Methylsulfonyl)indolin-6-amine. [1]

(Note: Specific yield data and reaction times are derived from general reactivity patterns of nitroindolines as exact process patents for this specific intermediate are often proprietary.[1] The protocols above represent the industry standard for this chemical class.)

Sources

Challenges in the synthesis of metal-organic azaindole structural blocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Synthesis of Metal-Organic Azaindole Structural Blocks Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Azaindole Paradox

Azaindoles (pyrrolopyridines) are privileged scaffolds in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib) due to their ability to mimic the purine core of ATP while offering improved physicochemical properties over indoles. However, the very feature that makes them bioactive—the pyridine nitrogen (N7 in 7-azaindole)—creates a "coordination trap" for transition metals.

This guide addresses the three primary failure modes in metal-organic azaindole synthesis: Catalyst Poisoning , Regioselective Ambiguity , and Oxidative Addition Stalling .

Module 1: Overcoming Catalyst Poisoning

The Issue

Standard Palladium (Pd) or Copper (Cu) catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) often stall at <10% conversion despite using high-activity catalysts.

Root Cause Analysis

The pyridine nitrogen (N7 in 7-azaindole) possesses a localized lone pair orthogonal to the


-system. This makes it a potent 

-donor.
  • Displacement: The azaindole substrate displaces the phosphine ligands on the metal center.

  • Sequestration: This forms a stable, catalytically inactive [Metal-(Azaindole)_n] complex, effectively removing the metal from the catalytic cycle.

Troubleshooting & Solutions
StrategyMechanism of ActionRecommended Reagents
Steric Shielding Use bulky biaryl phosphine ligands that create a "protective shell" around the Pd center, preventing N-coordination.Ligands: XPhos, RuPhos, DavePhos, BrettPhos.Catalysts: Pd(OAc)₂, Pd₂(dba)₃.
N-Oxide Activation Convert the interfering pyridine N into an N-oxide. This withdraws electron density and blocks coordination, while simultaneously activating the ring for C-H functionalization.Oxidant: m-CPBA or H₂O₂.Post-coupling: Reduction via Zn/NH₄Cl or PCl₃.
Lewis Acid Additives Add a "sacrificial" Lewis acid to bind the pyridine nitrogen, leaving the Pd catalyst free to react with the halide/boronate.Additives: Ag₂CO₃, ZnCl₂, or Mg(OtBu)₂.
Visual Logic: Catalyst Survival Decision Tree

CatalystPoisoning Start Reaction Stalled (<10% Yield) CheckLigand Are you using standard PPh3/dppf? Start->CheckLigand SwitchLigand Switch to Buchwald Ligands (XPhos/DavePhos) CheckLigand->SwitchLigand Yes CheckN Is the Pyridine N exposed? CheckLigand->CheckN No (Already using bulky ligands) SwitchLigand->CheckN Still failing? NOxide Strategy: N-Oxide Activation (Block N7, Activate C6/C7) CheckN->NOxide Substrate allows oxidation LewisAcid Strategy: Lewis Acid Additive (Ag2CO3 or ZnCl2) CheckN->LewisAcid Substrate sensitive to oxidation

Figure 1: Decision matrix for troubleshooting catalyst deactivation in azaindole cross-couplings.

Module 2: Regioselectivity in C-H Activation

The Issue

Direct functionalization (C-H activation) is greener than halogenation-coupling sequences but often yields inseparable mixtures of C2, C3, and C7 isomers.

Scientific Insight: The Electronic Map

Azaindoles exhibit a dichotomy of reactivity driven by the pyrrole (electron-rich) and pyridine (electron-poor) rings.

  • C2 Position (Acidic): The inductive effect of the pyridine nitrogen makes the C2 proton the most acidic (pKa ~27).

    • Target via: Lithiation-Trapping (LiTMP, n-BuLi) or C-H Activation with directing groups.

  • C3 Position (Nucleophilic): Behaves like a standard indole; susceptible to electrophilic aromatic substitution (S_EAr).

    • Target via: Friedel-Crafts, Halogenation, Vilsmeier-Haack.

  • C7/C6 Position (Electron Deficient): The "Minisci" zone.

    • Target via: Radical alkylation or N-oxide directed C-H arylation.

Regioselectivity Guide
Desired PositionMechanismCritical Reagent/Condition
C2-Arylation C-H Activation Directing Group: N-Pivaloyl or N-Pyrimidyl.Catalyst: Pd(OAc)₂ / Ag₂CO₃.Solvent: Toluene/PivOH.
C3-Alkylation Friedel-Crafts Catalyst: AlCl₃ or InCl₃.Note: Requires electron-rich azaindole core.
C7-Arylation Pd-Catalyzed Precursor: Azaindole N-oxide .Ligand: DavePhos (promotes C7 over C6).[1][2]
Visual Logic: The Regioselectivity Map

Regioselectivity Core 7-Azaindole Core C3 C3: Nucleophilic (Electrophilic Attack) Core->C3 S_EAr Reagents C2 C2: Acidic (Lithiation/Directing Groups) Core->C2 Strong Base / Pd(II) C7 C7: Electron Deficient (N-Oxide Directed) Core->C7 m-CPBA -> Pd(0)

Figure 2: Reactivity map illustrating the divergent chemical behaviors of the 7-azaindole scaffold.

Module 3: Validated Protocol

Protocol: Site-Selective C7-Arylation via N-Oxide Activation

This protocol circumvents catalyst poisoning and forces regioselectivity to the difficult C7 position.

Context: Direct C7 arylation of neutral 7-azaindole is nearly impossible due to N7 coordination. This method uses the N-oxide as a transient activating group.

Step 1: N-Oxidation
  • Dissolve 7-azaindole (1.0 equiv) in DCM (0.1 M).

  • Add m-CPBA (1.2 equiv) portion-wise at 0°C.

  • Warm to RT and stir for 4 hours.

  • Checkpoint: Monitor TLC (MeOH/DCM). N-oxide is significantly more polar (lower Rf).

  • Workup: Wash with sat. NaHCO₃ to remove m-chlorobenzoic acid. Yields are typically >90%.

Step 2: Pd-Catalyzed C-H Arylation

Reagents:

  • Substrate: 7-azaindole N-oxide (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: DavePhos (10 mol%) — Critical for C7 selectivity.

  • Base: K₂CO₃ (2.0 equiv)

  • Additive: Pivalic Acid (PivOH) (30 mol%) — Proton shuttle essential for C-H cleavage.

  • Solvent: Toluene (0.2 M)

Procedure:

  • Charge a reaction vial with N-oxide, Aryl Bromide, Pd(OAc)₂, DavePhos, K₂CO₃, and PivOH inside a glovebox or under Argon.

  • Add degassed Toluene.

  • Heat to 110°C for 16 hours.

  • Checkpoint: LCMS should show the coupled N-oxide product (M+16 mass relative to desired azaindole).

Step 3: Deoxygenative Workup [3]
  • Filter the reaction mixture through Celite.

  • Dissolve crude in MeOH.

  • Add NH₄Cl (5 equiv) and Zn dust (5 equiv). Stir at RT for 1 hour.

  • Result: Clean conversion to the C7-arylated 7-azaindole.

FAQ: Troubleshooting Common Failures

Q: My Suzuki coupling on a 5-bromo-7-azaindole is yielding <5% product. I'm using Pd(PPh₃)₄. A: You are experiencing N7-poisoning. Pd(PPh3)4 is labile; the PPh3 dissociates and is replaced by the azaindole nitrogen. Fix: Switch to Pd(dppf)Cl₂ (bidentate ligand is harder to displace) or XPhos Pd G2 (bulky ligand prevents N-approach).

Q: During N-arylation (Buchwald), I get a mixture of N1 and N7 arylation. A: This is a pKa vs. Nucleophilicity battle. The N1 (pyrrole) is more acidic, but N7 (pyridine) is more nucleophilic. Fix: Use a stronger base (NaOtBu or LiHMDS ) to fully deprotonate N1, making it the dominant nucleophile (anionic N1 is far more reactive than neutral N7).

Q: I need to install a substituent at C4, but all C-H activation goes to C2 or C7. A: C4 is the "dead zone" for direct C-H activation in 7-azaindoles. Fix: You cannot rely on C-H activation here. You must start with a 4-chloro-7-azaindole precursor (commercially available) and use standard cross-coupling.

References

  • Ye, M., et al. (2009). "Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation." Journal of the American Chemical Society. Link

  • Lachance, N., et al. (2005). "Practical Synthesis of 2-Substituted 7-Azaindoles via the Lithiation of 1-TIPS-7-azaindole." Journal of Organic Chemistry. Link

  • Campeau, L.C., & Fagnou, K. (2006). "Pd-Catalyzed Direct Arylation of Azine N-Oxides." Chemical Communications.[4] Link

  • Song, J.J., et al. (2002). "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews. Link

  • Park, K., et al. (2011). "Acid-Base Interactions in the Catalytic Cross-Coupling of Azaindoles." Angewandte Chemie International Edition. Link

Sources

Validation & Comparative

A Comparative Guide to Bruton's Tyrosine Kinase (BTK) Inhibitors: Benchmarking Against a Novel Scaffold, 1-(Methylsulfonyl)indolin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target, particularly in the context of B-cell malignancies. The development of BTK inhibitors has revolutionized the treatment paradigms for diseases such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This guide provides a comprehensive comparison of the leading BTK inhibitors, examining their mechanisms of action, biochemical potency, selectivity, and clinical performance. Furthermore, we introduce the novel chemical entity, 1-(Methylsulfonyl)indolin-6-amine, as a prospective scaffold for next-generation BTK inhibitors, and discuss its potential based on established structure-activity relationships.

The Central Role of BTK in B-Cell Signaling

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that functions as a critical signaling node downstream of the B-cell receptor (BCR).[1][2] Upon BCR engagement, BTK is activated, leading to a cascade of downstream signaling events that are essential for B-cell proliferation, survival, and differentiation.[3] Dysregulation of the BCR signaling pathway is a hallmark of many B-cell cancers, making BTK an attractive target for therapeutic intervention.[4]

Below is a diagram illustrating the pivotal position of BTK in the B-cell receptor signaling pathway.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Hydrolysis of PIP2 NFkB_NFAT_MAPK NF-κB, NFAT, MAPK Pathways IP3_DAG->NFkB_NFAT_MAPK Second Messengers Proliferation_Survival Cell Proliferation & Survival NFkB_NFAT_MAPK->Proliferation_Survival BTK_Inhibitor BTK Inhibitor (e.g., 1-(Methylsulfonyl)indolin-6-amine) BTK_Inhibitor->BTK Inhibition

Caption: BTK's role in the B-cell receptor signaling pathway.

The Evolving Generations of BTK Inhibitors

The development of BTK inhibitors can be broadly categorized into covalent and non-covalent inhibitors, each with distinct mechanisms of action and clinical profiles.

Covalent BTK Inhibitors: The Pioneers

The first generation of BTK inhibitors, exemplified by ibrutinib , functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[5] While highly effective, ibrutinib's off-target activity against other kinases can lead to adverse effects.[6][7]

Second-generation covalent inhibitors, such as acalabrutinib and zanubrutinib , were designed to have greater selectivity for BTK, thereby reducing off-target effects and improving the safety profile.[7][8]

Non-Covalent BTK Inhibitors: Overcoming Resistance

A significant challenge with covalent inhibitors is the emergence of resistance, often through mutations in the Cys481 residue that prevent covalent binding.[6] Non-covalent inhibitors, such as pirtobrutinib , represent a newer class of BTK inhibitors that bind reversibly to BTK and are not dependent on the Cys481 residue for their activity.[9] This allows them to be effective against BTK variants that are resistant to covalent inhibitors.

Comparative Analysis of Leading BTK Inhibitors

The following table summarizes the key biochemical and clinical characteristics of the leading BTK inhibitors.

InhibitorMechanism of ActionTargetIC50 (BTK)Key Clinical Data
Ibrutinib Covalent, IrreversibleBTK and other kinases~1.5 nM[3][8]High response rates in CLL and MCL, but associated with off-target side effects.[10]
Acalabrutinib Covalent, IrreversibleHighly selective for BTK~5.1 nM[3][8]Improved safety profile compared to ibrutinib with fewer cardiovascular adverse events.[10]
Zanubrutinib Covalent, IrreversibleHighly selective for BTK~0.5 nM[3]Demonstrates high efficacy and a favorable safety profile in various B-cell malignancies.[11]
Pirtobrutinib Non-covalent, ReversibleHighly selective for BTK-Effective in patients who have developed resistance to covalent BTK inhibitors.[10]

Introducing 1-(Methylsulfonyl)indolin-6-amine: A Novel Scaffold

While no direct data for 1-(Methylsulfonyl)indolin-6-amine as a BTK inhibitor is currently available in the public domain, its chemical structure presents intriguing possibilities. The indoline core is a privileged scaffold in medicinal chemistry and has been incorporated into inhibitors of various kinases.[12] The methylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions within a kinase active site.

Based on structure-activity relationship studies of existing BTK inhibitors, a successful inhibitor typically possesses a hinge-binding motif, a linker, and a moiety that occupies the hydrophobic region of the ATP-binding pocket. The 1-(Methylsulfonyl)indolin-6-amine scaffold could potentially be elaborated with appropriate functional groups to achieve high-affinity binding to BTK. Further preclinical evaluation is necessary to determine its potency, selectivity, and mechanism of action.

Experimental Protocols for Evaluating BTK Inhibitors

The characterization of novel BTK inhibitors like 1-(Methylsulfonyl)indolin-6-amine requires a series of well-defined in vitro and cellular assays.

In Vitro BTK Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of BTK.

Workflow:

BTK_Enzyme_Assay cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Reagents Recombinant BTK Enzyme Test Compound (e.g., 1-(Methylsulfonyl)indolin-6-amine) ATP Substrate (e.g., Poly-Glu-Tyr) Incubation Incubate at 37°C Reagents->Incubation Detection Measure Kinase Activity (e.g., ADP-Glo, LanthaScreen) Incubation->Detection Analysis Calculate IC50 Value Detection->Analysis Cellular_BTK_Assay cluster_0 Cell Treatment cluster_1 Protein Analysis cluster_2 Detection & Analysis Cell_Culture Culture B-cells (e.g., Ramos) Compound_Treatment Treat with Test Compound Cell_Culture->Compound_Treatment Stimulation Stimulate with anti-IgM Compound_Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Western_Blot Western Blot Lysis->Western_Blot Detection Detect p-BTK (Tyr223) and total BTK Western_Blot->Detection Analysis Quantify Inhibition Detection->Analysis

Caption: Workflow for a cellular BTK autophosphorylation assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable B-cell line (e.g., Ramos) in appropriate media.

    • Pre-treat the cells with various concentrations of the test compound for a specified time.

    • Stimulate the B-cell receptor pathway by adding anti-IgM to the media.

  • Sample Preparation and Western Blotting:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection and Analysis:

    • Block the membrane and probe with a primary antibody specific for phosphorylated BTK (Tyr223).

    • Probe with a primary antibody for total BTK as a loading control.

    • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities to determine the extent of BTK autophosphorylation inhibition.

Conclusion and Future Directions

The field of BTK inhibition has witnessed remarkable progress, with successive generations of inhibitors offering improved efficacy and safety profiles. While 1-(Methylsulfonyl)indolin-6-amine remains a molecule of unknown potential in this domain, its chemical structure provides a foundation for the design of novel BTK inhibitors. Rigorous preclinical evaluation, following the experimental protocols outlined in this guide, will be crucial to ascertain its therapeutic promise. The continued exploration of new chemical scaffolds is essential for expanding the arsenal of BTK-targeted therapies and addressing the ongoing challenges of drug resistance.

References

  • Liu, J. et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazine Derivatives as Novel, Potent, and Non-covalent Reversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 58(15), 6273-6284.
  • Joseph, R. E. et al. (2020). Differential impact of BTK active site inhibitors on the conformational state of full-length BTK. eLife, 9, e60045.
  • Al-Salama, Z. T. (2021). Exploring the Binding Profiles of Natural Compounds and BTK Inhibitors: A Docking and Electrostatic Study. Journal of Drug Discovery and Development, 8(1), 1-10.
  • Estupiñán, H. Y., & Berglöf, A. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Cell and Developmental Biology, 9, 630942.
  • Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Molecular Cancer, 12(1), 1-13.
  • Estupiñán, H. Y., & Berglöf, A. (2021). In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition. Linköping University Electronic Press.
  • Synapse - Patsnap. (2025).
  • Marcq, I. et al. (2023). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib.
  • Wang, Q. et al. (2015). Stimulation of the catalytic activity of the tyrosine kinase Btk by the adaptor protein Grb2. eLife, 4, e06074.
  • Treon, S. P. et al. (2020). Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies. Frontiers in Oncology, 10, 1959.
  • Brullo, C. et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. International Journal of Molecular Sciences, 22(14), 7641.
  • Brown, J. R. (2023). Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know. Journal of the American College of Cardiology, 82(9), 836-839.
  • Wang, Q. et al. (2015). Autoinhibition of Bruton's tyrosine kinase (Btk)
  • Barf, T. et al. (2017). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors.
  • BPS Bioscience. (n.d.). BTK Assay Kit.
  • Pal, K. et al. (2021).
  • Woyach, J. (2025). First-in-human Phase I results of a novel BTK inhibitor rocbrutinib in R/R CLL. VJHemOnc.
  • He, S. et al. (2019). Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of....
  • Abdel-Maksoud, M. S. et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Scientific Reports, 12(1), 20993.
  • Li, Y. et al. (2016). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H. DOI.
  • Jurczak, W. et al. (2021). Percentage of inhibition and IC50 values reported for BTK inhibitors.
  • Abdel-Maksoud, M. S. et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks.
  • Barf, T. et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4339.
  • DelveInsight. (2025). BTK Inhibitors Clinical Trial Pipeline Accelerates as 30+ Pharma Companies Rigorously Develop Drugs for Market Entry. GlobeNewswire.
  • Wang, Q. et al. (2015). Autoinhibition of Bruton's tyrosine kinase (Btk)
  • Sereda, P. et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(14), 5431.
  • Herman, S. E. et al. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Leukemia, 31(10), 2188-2196.
  • Singh, S. et al. (2020). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. Journal of Medicinal Chemistry, 63(15), 8235-8248.
  • Cell Signaling Technology. (n.d.). Btk Antibody #3532.
  • Sharma, P. et al. (2017). In silico design, synthesis and pharmacological screening of novel 2-(6-substituted benzo [d] thiazol-2-yl) isoindoline-1, 3-diones as potential cox-2 inhibitors for anti-inflammatory activity.
  • Woyach, J. (2025).
  • Li, Y. et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(12), 1162-1167.
  • Kahl, B. S. (2019). BTK Inhibitors Explored in B-Cell Malignancies. OncLive.
  • Mu, S. et al. (2019). Free-drug concentration-time profiles relative to IC 50 for zanubrutinib, ibrutinib and acalabrutinib.
  • Tam, C. S. et al. (2020). Kinase selectivity of zanubrutinib and ibrutinib.
  • Synapse - Patsnap. (2025).
  • Marcq, I. et al. (2023). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib.
  • Wang, Q. et al. (2015). Stimulation of the catalytic activity of the tyrosine kinase Btk by the adaptor protein Grb2. eLife, 4, e06074.
  • Treon, S. P. et al. (2020). Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies. Frontiers in Oncology, 10, 1959.
  • Brullo, C. et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. International Journal of Molecular Sciences, 22(14), 7641.
  • Brown, J. R. (2023). Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know. Journal of the American College of Cardiology, 82(9), 836-839.
  • Wang, Q. et al. (2015). Autoinhibition of Bruton's tyrosine kinase (Btk)
  • Barf, T. et al. (2017). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors.
  • BPS Bioscience. (n.d.). BTK Assay Kit.
  • Pal, K. et al. (2021).
  • Woyach, J. (2025). First-in-human Phase I results of a novel BTK inhibitor rocbrutinib in R/R CLL. VJHemOnc.
  • He, S. et al. (2019). Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of....
  • Abdel-Maksoud, M. S. et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Scientific Reports, 12(1), 20993.
  • Li, Y. et al. (2016). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H. DOI.
  • Jurczak, W. et al. (2021). Percentage of inhibition and IC50 values reported for BTK inhibitors.
  • Abdel-Maksoud, M. S. et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks.
  • Barf, T. et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4339.
  • DelveInsight. (2025). BTK Inhibitors Clinical Trial Pipeline Accelerates as 30+ Pharma Companies Rigorously Develop Drugs for Market Entry. GlobeNewswire.
  • Wang, Q. et al. (2015). Autoinhibition of Bruton's tyrosine kinase (Btk)
  • Sereda, P. et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(14), 5431.
  • Herman, S. E. et al. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Leukemia, 31(10), 2188-2196.
  • Singh, S. et al. (2020). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. Journal of Medicinal Chemistry, 63(15), 8235-8248.
  • Cell Signaling Technology. (n.d.). Btk Antibody #3532.
  • Sharma, P. et al. (2017). In silico design, synthesis and pharmacological screening of novel 2-(6-substituted benzo [d] thiazol-2-yl) isoindoline-1, 3-diones as potential cox-2 inhibitors for anti-inflammatory activity.
  • Woyach, J. (2025).
  • Li, Y. et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(12), 1162-1167.
  • Kahl, B. S. (2019). BTK Inhibitors Explored in B-Cell Malignancies. OncLive.
  • Mu, S. et al. (2019). Free-drug concentration-time profiles relative to IC 50 for zanubrutinib, ibrutinib and acalabrutinib.
  • Tam, C. S. et al. (2020). Kinase selectivity of zanubrutinib and ibrutinib.

Sources

A Researcher's Guide to Validating Inhibitor Binding Sites on NADPH Oxidase 2

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, particularly for inflammation, neurodegenerative diseases, and cardiovascular disorders, NADPH Oxidase 2 (NOX2) has emerged as a critical therapeutic target.[1] The overactivity of this enzyme complex is a significant source of oxidative stress, a key pathological driver.[1] Consequently, the development of potent and selective NOX2 inhibitors is of paramount importance. However, demonstrating that a novel inhibitor binds to the intended site on this complex multi-subunit membrane protein is a significant challenge that requires a rigorous and multi-faceted validation strategy.

This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the binding sites of NOX2 inhibitors. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, emphasizing the importance of self-validating systems to ensure scientific integrity. We will explore a suite of biophysical and cellular techniques, offering detailed protocols and comparative data to empower researchers to design robust validation workflows.

The NOX2 Complex: A Dynamic Therapeutic Target

The NOX2 enzyme is a multi-protein complex responsible for the production of superoxide radicals.[2] In its resting state, the catalytic subunit, gp91phox (NOX2), is associated with p22phox in the membrane.[2] Upon stimulation, cytosolic subunits—p47phox, p67phox, p40phox, and the small GTPase Rac—translocate to the membrane and assemble with the catalytic core to form the active enzyme.[3] This intricate activation process offers multiple potential binding sites for inhibitory small molecules.

NOX2_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol NOX2_p22 NOX2/p22phox (Resting) Active_Complex Active NOX2 Complex NOX2_p22->Active_Complex p47 p47phox p47->NOX2_p22 Translocation & Assembly p67 p67phox p67->NOX2_p22 Translocation & Assembly p40 p40phox p40->NOX2_p22 Translocation & Assembly Rac_GDP Rac-GDP Rac_GDP->NOX2_p22 Translocation & Assembly Stimulus Stimulus (e.g., PMA) Phosphorylation Phosphorylation Stimulus->Phosphorylation GTP_exchange GTP Exchange Stimulus->GTP_exchange Phosphorylation->p47 conformational change GTP_exchange->Rac_GDP Rac-GTP Superoxide Superoxide (O2-) Active_Complex->Superoxide NADPH -> NADP+

Caption: The NOX2 activation pathway, a multi-step process involving subunit translocation and assembly.

A Multi-pronged Approach to Binding Site Validation

No single technique can definitively validate an inhibitor's binding site. A robust strategy employs a combination of methods that provide complementary information, from broad localization to residue-specific interactions. The following sections compare key techniques, their underlying principles, and their applicability to the NOX2 complex.

Comparative Efficacy of Prominent NOX2 Inhibitors

A primary indicator of an inhibitor's potential is its efficacy in reducing reactive oxygen species (ROS) production. The half-maximal inhibitory concentration (IC50) is a standard metric for potency.

InhibitorTarget(s)Cell-Free Assay IC50 (µM)Cell-Based Assay IC50 (µM)Putative Binding Site/Mechanism
GSK2795039 NOX20.035[4]0.1 - 0.5[5]Direct inhibitor of the NOX2 catalytic subunit.[4]
Apocynin NOX210-500 (variability reported)[5]10-1000 (variability reported)[5]Prevents assembly of the NOX2 complex.
Celastrol (ML171) NOX1 (with activity against NOX2)~0.1 (for NOX1)[5]0.2 - 1[5]Appears to block interactions between p47phox and p22phox.[6]
VAS2870 Pan-NOX-~0.7 (for NOX2)[7]Alkylates a conserved active-site cysteine.[8]
Compound 11g NOX2~0.0320Selective inhibitor with a bridged tetrahydroisoquinoline scaffold.[9]
Indole Acrylonitriles (C6, C14) NOX2-~1Target p47phox-p22phox interactions.[10][11]

Note: IC50 values can vary significantly based on assay conditions, cell type, and ROS detection method.

High-Resolution Techniques for Pinpointing the Binding Site

While functional assays provide evidence of inhibition, they do not directly identify the binding site. The following biophysical techniques offer progressively higher resolution mapping of the inhibitor-protein interface.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for mapping protein-ligand interactions by measuring changes in the solvent accessibility of backbone amide hydrogens.[12] Ligand binding protects specific regions from deuterium exchange, and these protected areas can be identified by mass spectrometry.

Causality: The rationale behind using HDX-MS is that direct binding of an inhibitor will shield the protein backbone at the interaction site from the solvent, thus slowing down the rate of hydrogen-deuterium exchange. Allosteric effects can also be detected as changes in exchange rates in regions distant from the binding site.

HDX_MS_Workflow cluster_unbound Unbound Protein cluster_bound Protein + Inhibitor Unbound_D2O Incubate with D2O Quench Quench (low pH, low temp) Unbound_D2O->Quench Bound_D2O Incubate with D2O Bound_D2O->Quench Digestion Pepsin Digestion Quench->Digestion LC_MS LC-MS Analysis Digestion->LC_MS Data_Analysis Compare Deuterium Uptake LC_MS->Data_Analysis Binding_Site Identify Binding Site Data_Analysis->Binding_Site

Caption: A generalized workflow for binding site mapping using HDX-MS.

Photoaffinity Labeling (PAL)

PAL is a technique that uses a photoreactive version of the inhibitor to create a covalent bond with its binding target upon UV irradiation.[13] The covalently labeled protein can then be isolated and the site of modification identified by mass spectrometry.[14]

Causality: The strength of PAL lies in its ability to capture both high and low-affinity interactions in a cellular context.[12] The formation of a covalent bond allows for stringent purification and subsequent identification of the binding site, providing direct evidence of interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile tool for studying protein-ligand interactions in solution.[15] Chemical Shift Perturbation (CSP) experiments are particularly useful for mapping binding sites.[16] By monitoring changes in the chemical shifts of protein backbone amides upon inhibitor titration, residues involved in the interaction can be identified.[17]

Causality: The chemical environment of an atomic nucleus is highly sensitive to its surroundings. Ligand binding alters the local electronic environment of amino acid residues at the binding interface, leading to measurable changes in their NMR chemical shifts.

Cellular and Genetic Validation Methods

Biophysical techniques are often performed with purified components. It is crucial to validate these findings in a more physiological context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming target engagement in intact cells or even tissues.[18] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[19] This stabilization can be quantified by heating cell lysates or intact cells to various temperatures and measuring the amount of soluble protein remaining.[20]

Causality: The binding of a small molecule to its protein target generally increases the thermodynamic stability of the protein. This increased stability translates to a higher melting temperature, which can be detected in a CETSA experiment.

Site-Directed Mutagenesis

Site-directed mutagenesis is a classic and definitive method for validating a putative binding site.[21] By mutating specific amino acid residues hypothesized to be involved in inhibitor binding and then re-evaluating the inhibitor's potency, one can confirm the importance of those residues for the interaction.[22]

Causality: If an amino acid residue is critical for inhibitor binding, mutating it to another residue (e.g., one with a different size, charge, or hydrophobicity) should disrupt the interaction and lead to a significant decrease in the inhibitor's potency (a large increase in IC50).

SDM_Logic Hypothesis Hypothesize Binding Site Residues (from HDX-MS, PAL, NMR, or Docking) Mutagenesis Create Point Mutations in Putative Binding Site Hypothesis->Mutagenesis Assay_Mutant Assay Inhibitor Potency (IC50) on Mutant NOX2 Mutagenesis->Assay_Mutant Assay_WT Assay Inhibitor Potency (IC50) on Wild-Type NOX2 Compare Compare IC50 Values Assay_WT->Compare Assay_Mutant->Compare Conclusion_1 Significant Increase in IC50: Residue is Critical for Binding Compare->Conclusion_1 Conclusion_2 No Significant Change in IC50: Residue is Not Critical for Binding Compare->Conclusion_2

Caption: The logical workflow for validating a binding site using site-directed mutagenesis.

Detailed Experimental Protocols

To facilitate the implementation of these techniques, detailed step-by-step protocols are provided below.

Protocol 1: Cell-Free NOX2 Activity Assay

This assay measures the direct effect of an inhibitor on the reconstituted NOX2 enzyme complex.[23][24][25]

Reagents and Materials:

  • Recombinant human NOX2 (gp91phox), p22phox, p47phox, p67phox, and Rac1 proteins.[5]

  • NADPH (substrate).[5]

  • Cytochrome c (for superoxide detection).

  • Arachidonic acid (activator).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).[15]

  • 96-well microplate and plate reader.

Procedure:

  • Prepare a master mix containing all recombinant proteins (except NOX2/p22phox) and cytochrome c in the assay buffer.

  • Add the test inhibitor at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Add the NOX2/p22phox membrane fraction to the wells.

  • Initiate the reaction by adding NADPH and arachidonic acid.

  • Immediately begin monitoring the reduction of cytochrome c at 550 nm in a kinetic mode for 15-30 minutes.

  • Calculate the rate of superoxide production from the linear phase of the reaction.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for NOX2

This protocol is adapted for a membrane protein like NOX2 and uses immunoblotting for detection.

Reagents and Materials:

  • HL-60 cells differentiated into a neutrophil-like phenotype (expressing endogenous NOX2).[15]

  • Test inhibitor and vehicle control (DMSO).

  • Cell lysis buffer with protease inhibitors.

  • SDS-PAGE gels and Western blotting equipment.

  • Primary antibody specific for NOX2 (gp91phox).

  • Secondary antibody conjugated to HRP.

  • Chemiluminescent substrate.

Procedure:

  • Treat differentiated HL-60 cells with the test inhibitor or vehicle for 1-2 hours under normal culture conditions.

  • Harvest the cells and resuspend in a small volume of PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Transfer the supernatant (soluble fraction) to new tubes.

  • Analyze the protein concentration and run equal amounts of protein on an SDS-PAGE gel.

  • Perform a Western blot to detect the amount of soluble NOX2 at each temperature.

  • Quantify the band intensities and plot them against the temperature to generate melting curves for both the vehicle and inhibitor-treated samples. A shift in the melting curve indicates target engagement.

Conclusion: An Integrated and Authoritative Approach

Validating the binding site of an inhibitor on a complex membrane protein like NOX2 is a non-trivial but essential step in drug development. A scientifically sound approach relies on the integration of multiple, complementary techniques. By starting with functional assays to establish potency, moving to high-resolution biophysical methods like HDX-MS and PAL to map the interaction site, and finally confirming these findings in a cellular context with CETSA and site-directed mutagenesis, researchers can build a robust and compelling case for their inhibitor's mechanism of action. This multi-faceted strategy not only provides a high degree of confidence in the identified binding site but also offers deeper insights into the molecular basis of inhibition, ultimately accelerating the development of novel and effective NOX2-targeted therapeutics.

References

  • Cryo-EM structure of the core human NADPH oxidase NOX2. (n.d.). EMDB-26383. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization 1.0 documentation. Retrieved from [Link]

  • Global Protein-Ligand Binding Affinity Profiling via Photocatalytic Labeling. (2025). ACS Central Science. Retrieved from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Science. Retrieved from [Link]

  • NMR for Studying Protein-Ligand Interactions. (n.d.). Creative Biostructure. Retrieved from [Link]

  • A typical photoaffinity labeling experimental protocol to identify the... (n.d.). ResearchGate. Retrieved from [Link]

  • Structure of human phagocyte NADPH oxidase in the resting state. (2022). eLife. Retrieved from [Link]

  • Structure of human phagocyte NADPH oxidase in the resting state. (2022). eLife. Retrieved from [Link]

  • NADPH oxidase inhibitors: a decade of discovery from Nox2ds to HTS. (2015). Antioxidants & Redox Signaling. Retrieved from [Link]

  • NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). Molecules. Retrieved from [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Retrieved from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry. Retrieved from [Link]

  • Cryo-EM structure of NADPH oxidase 2 in complex with p22phox and EROS. (n.d.). EMDB-37159. Retrieved from [Link]

  • Bridged tetrahydroisoquinolines as selective NADPH oxidase 2 (Nox2) inhibitors. (2013). MedChemComm. Retrieved from [Link]

  • Site Directed Mutagenesis Protocol. (n.d.). Assay Genie. Retrieved from [Link]

  • Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. (2007). Expert Review of Proteomics. Retrieved from [Link]

  • Cellular thermal shift assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Rapid Protein-Ligand Costructures Using Chemical Shift Perturbations. (n.d.). University of Nebraska–Lincoln. Retrieved from [Link]

  • Chemical Shift Mapping. (2012). Protein NMR. Retrieved from [Link]

  • Photoaffinity labeling in target- and binding-site identification. (2015). Future Medicinal Chemistry. Retrieved from [Link]

  • Dot Language Graphviz. (n.d.). Retrieved from [Link]

  • Site Directed Mutagenesis Protocol. (n.d.). Retrieved from [Link]

  • New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]

  • New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • Graphviz tutorial. (2021). YouTube. Retrieved from [Link]

  • Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor. (2016). Antioxidants & Redox Signaling. Retrieved from [Link]

  • Isoform-specific NADPH oxidase inhibition for pharmacological target validation. (2018). bioRxiv. Retrieved from [Link]

  • Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. (2019). CHIMIA International Journal for Chemistry. Retrieved from [Link]

  • Site Directed Mutagenesis of ZsYellow. (n.d.). Retrieved from [Link]

  • Using chemical shift perturbation to characterise ligand binding. (2013). Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Site Directed Mutagenesis Protocol. (n.d.). iGEM. Retrieved from [Link]

  • Cell-Free NADPH Oxidase Activation Assays: A Triumph of Reductionism. (2019). Methods in Molecular Biology. Retrieved from [Link]

  • Cell-Free NADPH Oxidase Activation Assays: A Triumph of Reductionism. (2020). Springer. Retrieved from [Link]

  • Live-cell Photoaffinity Labeling:Binding Proteins (Native Environment). (2022). YouTube. Retrieved from [Link]

  • A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action. (2020). Free Radical Biology and Medicine. Retrieved from [Link]

  • Mechanistic computational modeling of the kinetics and regulation of NADPH oxidase 2 assembly and activation facilitating superoxide production. (2021). PLOS Computational Biology. Retrieved from [Link]

  • Cell-Free NADPH Oxidase Activation Assays: A Triumph of Reductionism. (2019). ResearchGate. Retrieved from [Link]

  • NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress. (2015). Antioxidants & Redox Signaling. Retrieved from [Link]

  • Pharmacological characterization of the seven human NOX isoforms and their inhibitors. (2019). Free Radical Biology and Medicine. Retrieved from [Link]

  • the reductionist approach to the study of NADPH oxidase assembly, or "all you wanted to know about cell-free assays but did not dare to ask". (2007). Methods in Molecular Biology. Retrieved from [Link]

  • NADPH oxidase inhibitors: a decade of discovery from Nox2ds to HTS. (2015). Antioxidants & Redox Signaling. Retrieved from [Link]

  • Site-directed Mutagenesis. (2014). YouTube. Retrieved from [Link]

  • Rac-dependent feedforward autoactivation of NOX2 leads to oxidative burst. (2020). The Journal of Biological Chemistry. Retrieved from [Link]

Sources

Comparative Guide: Neuroprotective Effects of GSK2795039 vs. NCATS-SM7270

[1][2][3][4]

Executive Summary

Verdict: NCATS-SM7270 represents the superior, second-generation evolution of the NOX2 inhibitor class. While GSK2795039 serves as the foundational benchmark for pharmacological NOX2 inhibition, it is limited by off-target effects (particularly against NOX4 and Xanthine Oxidase) and suboptimal pharmacokinetic stability. NCATS-SM7270 offers enhanced isoform selectivity—crucially sparing the neuroprotective NOX4 isoform—and improved physicochemical properties, resulting in superior efficacy in reducing cortical cell death in traumatic brain injury (TBI) models.

Mechanistic Foundation: The NOX2 Target

To understand the divergence in efficacy, one must first grasp the target mechanism. Both compounds function as competitive inhibitors at the NADPH-binding site of the NOX2 (gp91phox) catalytic subunit.

  • Physiological Role: NOX2 is the primary source of reactive oxygen species (ROS) in microglia. In acute neurotrauma (TBI, Stroke), overactivation of NOX2 leads to a "respiratory burst" that causes oxidative stress, blood-brain barrier (BBB) breakdown, and neuronal apoptosis.

  • The Isoform Challenge: The NOX family shares high structural homology.

    • NOX2 (Target): Pathogenic in neuroinflammation.[1]

    • NOX4 (Off-Target): Often neuroprotective or essential for vascular integrity. Inhibiting NOX4 can exacerbate injury.[2][1][3][4]

Signaling Pathway Visualization

The following diagram illustrates the NOX2 activation cascade and the intervention point for both compounds.

NOX2_PathwayStimulusNeurotrauma / Aβ AggregatesMicrogliaMicroglial ActivationStimulus->MicrogliaNOX2_ComplexNOX2 Complex Assembly(p47phox, p67phox, gp91phox)Microglia->NOX2_ComplexROSSuperoxide (O2•-) ProductionNOX2_Complex->ROS Requires NADPHNADPHNADPH BindingNADPH->ROSInhibitorsGSK2795039 / NCATS-SM7270(Competitive Inhibition)Inhibitors->NADPH Blocks Binding SiteDownstreamOxidative Stress & NLRP3 Inflammasome ActivationROS->DownstreamOutcomeNeuronal Apoptosis & Cortical Cell DeathDownstream->Outcome

Figure 1: Mechanism of Action. Both compounds competitively block NADPH binding to NOX2, preventing the superoxide burst responsible for downstream neurotoxicity.

Detailed Technical Comparison

Selectivity Profile

The critical differentiator is isoform specificity . Early studies suggested GSK2795039 was specific, but subsequent rigorous screening revealed off-target activity.

FeatureGSK2795039 (Benchmark)NCATS-SM7270 (Optimized)Impact on Neuroprotection
Primary Target NOX2 (IC50 ≈ 0.27 - 4.8 µM*)NOX2 (IC50 ≈ 2.0 - 4.0 µM)Both effectively inhibit the target.
NOX4 Activity Inhibitory Activity Present No Detectable Activity Critical: NOX4 is protective in TBI.[2][4] GSK's inhibition of NOX4 mitigates its own benefits; SM7270 spares it.
Xanthine Oxidase Moderate InhibitionReduced InhibitionSM7270 is cleaner, reducing potential metabolic side effects.
Potency (Fold) 1x (Baseline)~2x Improvement vs NOX2SM7270 achieves efficacy at lower relative concentrations.

*Note: IC50 values vary by assay (cell-free vs. whole cell). The key metric is the relative selectivity ratio.

Pharmacokinetics & Efficacy

GSK2795039 suffers from rapid metabolism and limited bioavailability in the damaged cortex when administered systemically. NCATS-SM7270 was chemically optimized for:

  • Solubility: Enhanced aqueous solubility facilitates formulation.

  • Metabolic Stability: Longer half-life allows for sustained target engagement.

  • In Vivo Outcome: In a murine meningeal crush injury model, NCATS-SM7270 (transcranial administration) reduced cortical cell death by ~50%, matching the protection seen in NOX2 knockout mice. GSK2795039 failed to provide long-term functional recovery in similar rigorous comparisons, likely due to poor target residence time or NOX4 liability.

Experimental Protocols

To validate these findings in your own laboratory, use the following standardized protocols.

Protocol A: In Vitro ROS Generation Assay (Cell-Based)

Objective: Determine IC50 potency against NOX2 activation in microglia or neutrophils.

  • Cell Preparation:

    • Use HL-60 cells differentiated into neutrophil-like cells using 1.3% DMSO for 4-7 days.

    • Alternatively, use HMC3 (human microglial clone 3) cells.

  • Reagent Setup:

    • Probe: Luminol (for chemiluminescence) or Amplex Red (fluorescence).

    • Activator: PMA (Phorbol 12-myristate 13-acetate) at 200 ng/mL.

    • Compounds: Prepare serial dilutions of GSK2795039 and NCATS-SM7270 in DMSO (ensure final DMSO < 0.1%).

  • Execution:

    • Seed cells (5 x 10^5 cells/well) in a 96-well white plate.

    • Incubate with inhibitors for 30 minutes at 37°C.

    • Add Luminol/HRP master mix.

    • Trigger reaction with PMA.[5][1]

    • Measurement: Monitor kinetics immediately on a plate reader (RLU) every 1 minute for 60 minutes.

  • Validation:

    • Calculate the Area Under the Curve (AUC).

    • Verify that Diphenyleneiodonium (DPI) (10 µM) completely abolishes the signal (Positive Control).

Protocol B: In Vivo TBI Efficacy Model

Objective: Compare neuroprotective capacity in a controlled cortical impact or weight-drop model.

  • Animals: C57BL/6J mice (Wild Type vs. NOX2-/- and NOX4-/- controls).

  • Injury Induction:

    • Perform craniotomy.

    • Induce mild TBI (mTBI) using a controlled impactor (e.g., 3.0 m/s velocity, 1.0 mm depth).

  • Drug Administration:

    • NCATS-SM7270: Administer transcranially (40 µM in 10 µL PBS) immediately post-injury to the injury site to bypass initial PK variables and test "on-target" potency.

    • Note: For systemic testing, IP injection may be used, but brain concentration must be verified via Mass Spectrometry.

  • Readout (24h - 7 Days):

    • Histology: Propidium Iodide (PI) staining for cell death.[2]

    • Analysis: Quantify PI+ cells in the perilesional cortex.

    • Success Metric: NCATS-SM7270 should reduce PI+ cells to levels comparable to NOX2-/- mice.

Experimental Workflow Diagram

The following diagram outlines the validation workflow for comparing these inhibitors.

Workflowcluster_0Phase 1: In Vitro Validationcluster_1Phase 2: In Vivo TBI ModelCellsHL-60 / MicrogliaAssayLuminol ROS Assay(+ PMA)Cells->AssayResult1Calculate IC50Check SelectivityAssay->Result1MiceWT vs NOX KO MiceResult1->Mice Select LeadInjuryControlled Cortical ImpactMice->InjuryTreatTx: NCATS-SM7270(Transcranial/IP)Injury->TreatAnalysisPI Staining &Behavioral TestsTreat->Analysis

Figure 2: Experimental Workflow.[4] A sequential approach starting with in vitro potency confirmation followed by in vivo efficacy testing in relevant TBI models.

References

  • Hirano, K., et al. (2015). Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor.[6][7] Antioxidants & Redox Signaling.[5][1][4][6][7]

  • Mason, H.D., et al. (2023). Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury.[8][3] Redox Biology.[1][4]

  • Wang, M., & Luo, L. (2020). An Effective NADPH Oxidase 2 Inhibitor Provides Neuroprotection and Improves Functional Outcomes in Animal Model of Traumatic Brain Injury.[7][9] Neurochemical Research.[4][7][9]

  • Ma, M.W., et al. (2017). NADPH oxidase in brain injury and neurodegenerative disorders. Molecular Neurodegeneration.

A Researcher's Compass: A Comparative Guide to Cytotoxicity Assays for 1-(Methylsulfonyl)indolin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the vanguard of oncological research, the exploration of novel chemical scaffolds that can selectively target and eliminate cancer cells is a paramount objective. The indoline nucleus, a privileged heterocyclic motif, has consistently yielded derivatives with significant pharmacological potential.[1][2] The strategic addition of a methylsulfonyl group to the indolin-6-amine core creates a class of compounds—1-(Methylsulfonyl)indolin-6-amine derivatives—that warrants rigorous investigation for its cytotoxic potential.[3] However, the journey from a promising molecular structure to a validated anti-cancer lead compound is paved with meticulous biological evaluation. A critical, and often decisive, step in this process is the accurate assessment of a compound's effect on cell viability and the mechanism by which it induces cell death.

This guide offers an in-depth, comparative analysis of essential cytotoxicity assays tailored for researchers, scientists, and drug development professionals investigating novel compounds like 1-(Methylsulfonyl)indolin-6-amine derivatives. We will navigate beyond mere protocol recitation to explore the causal logic behind experimental choices, ensuring that the data you generate is not only accurate but also mechanistically insightful.

Part 1: The Strategic Imperative of Assay Selection

Choosing a cytotoxicity assay is a critical decision that profoundly influences the interpretation of a compound's biological activity. A simplistic "live-or-die" readout is insufficient; a well-designed study aims to answer how a cell dies. This mechanistic insight is crucial for lead optimization and understanding potential therapeutic applications. The selection should be guided by a hypothesis regarding the compound's mechanism of action. For instance, does it disrupt metabolic function, compromise cell membrane integrity, or activate a programmed cell death pathway?[4]

A multi-assay approach is the gold standard, providing a more complete picture of the compound's cytotoxic profile. By probing different cellular functions, we can build a stronger, self-validating dataset. Here, we compare three foundational assays, each offering a distinct perspective on cellular health.

A Comparative Overview of Foundational Cytotoxicity Assays
AssayPrincipleWhat It MeasuresKey AdvantagesKey LimitationsIdeal For
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5]Cellular metabolic activity, which is an indicator of cell viability and proliferation.[6]Well-established, cost-effective, high-throughput compatible, sensitive.[7]Indirect measure of viability; can be confounded by compounds affecting cellular redox state; endpoint assay.[7]Initial high-throughput screening of large compound libraries to identify "hits".
LDH Assay Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[8][9]Loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10][11]Non-destructive to remaining cells (uses supernatant); can be multiplexed with other assays; simple and rapid.[9]Insensitive to early apoptotic events; background LDH from serum can interfere; not specific to a single death mechanism.[9]Assessing compounds suspected of inducing rapid, necrotic cell death or as a confirmatory assay for membrane damage.
Caspase-3/7 Assay Measures the activity of executioner caspases 3 and 7, key proteases activated during the final stages of the apoptotic cascade.[12]Specific activation of the apoptotic pathway.[13]Highly specific and sensitive for apoptosis; "add-mix-measure" formats are simple and suitable for high-throughput screening.[12]Transient signal; will not detect non-apoptotic cell death; may miss upstream apoptotic events.Elucidating whether a compound's primary mechanism of cytotoxicity is through the induction of programmed cell death.

Part 2: From Workflow Design to Benchtop Execution

Reproducibility and reliability are the cornerstones of scientific integrity. This begins with a logically structured workflow and is realized through meticulously detailed protocols.

Generalized Experimental Workflow

The overall process for evaluating the cytotoxicity of 1-(Methylsulfonyl)indolin-6-amine derivatives can be visualized as a multi-stage process, from initial cell culture to final data analysis.

G cluster_setup Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis CellCulture 1. Propagate Cancer Cell Lines (e.g., MCF-7, A549, HL-60) CellSeeding 2. Seed Cells into 96-well Plates (e.g., 5,000-10,000 cells/well) CellCulture->CellSeeding Optimize density CompoundPrep 3. Prepare Serial Dilutions of 1-(Methylsulfonyl)indolin-6-amine Derivatives CellTreatment 4. Add Compounds to Cells (Incubate 24-72 hours) CompoundPrep->CellTreatment AssaySelection 5. Perform Selected Assay(s) CellTreatment->AssaySelection MTT MTT (Metabolism) AssaySelection->MTT LDH LDH (Membrane Integrity) AssaySelection->LDH Caspase Caspase-3/7 (Apoptosis) AssaySelection->Caspase Readout 6. Measure Signal (Absorbance/Fluorescence/Luminescence) MTT->Readout LDH->Readout Caspase->Readout Calculation 7. Calculate % Viability / Cytotoxicity Readout->Calculation IC50 8. Generate Dose-Response Curves & Determine IC50 Values Calculation->IC50 cluster_pathway Programmed Cell Death Pathway Compound 1-(Methylsulfonyl)indolin-6-amine Derivative Initiator Initiator Caspases (e.g., Caspase-8, 9) Compound->Initiator triggers Executioner Executioner Caspases (Caspase-3, 7) Initiator->Executioner activates Substrates Cellular Substrates (e.g., PARP, lamins) Executioner->Substrates cleaves Apoptosis Apoptosis (Blebbing, DNA Fragmentation) Substrates->Apoptosis

Caption: Simplified overview of the caspase-mediated apoptotic pathway.

Part 3: Synthesizing the Data into a Coherent Narrative

The true scientific value is unlocked when data from multiple assays are integrated. This allows for a more nuanced interpretation of a compound's cytotoxic effects.

Hypothetical Data for a Lead 1-(Methylsulfonyl)indolin-6-amine Derivative (Compound X)

Assay (48h Incubation)MCF-7 (Breast Cancer) IC₅₀A549 (Lung Cancer) IC₅₀Interpretation
MTT Assay 5.2 µM8.1 µMCompound X effectively reduces the metabolic activity of both cell lines, with greater potency against MCF-7 cells.
LDH Assay > 50 µM> 50 µMThe compound does not cause significant plasma membrane rupture at concentrations that inhibit metabolic activity, suggesting necrosis is not the primary death mechanism.
Caspase-3/7 Assay (EC₅₀) 6.5 µM9.8 µMStrong activation of caspases 3 and 7 is observed at concentrations similar to the MTT IC₅₀ values, strongly indicating that Compound X induces apoptosis.

References

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
  • Frontiers in Chemistry. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Available at: [Link]

  • PubMed Central. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Available at: [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Available at: [Link]

  • ResearchGate. (2018). In vitro cytotoxic activity of selected indole derivatives in a panel.... Available at: [Link]

  • PubMed Central. (2011). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • PubMed Central. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Available at: [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available at: [Link]

  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. Available at: [Link]

  • University of Pennsylvania. (n.d.). MTT ASSAY: Principle. Available at: [Link]

  • MDPI. (2022). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Available at: [Link]

  • ResearchGate. (2009). Synthesis and biological activities of some indoline derivatives. Available at: [Link]

  • ResearchGate. (2018). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. Available at: [Link]

  • Arabian Journal of Chemistry. (2017). In-vitro cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells. Available at: [Link]

  • ResearchGate. (2020). 6-(Methylsulfonyl) Hexyl Isothiocyanate: A Chemopreventive Agent Inducing Autophagy in Leukemia Cell Lines. Available at: [Link]

  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Available at: [Link]

  • PubMed. (2023). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Available at: [Link]

  • Biocompare. (2023). Selecting the Right Cell-Based Assay. Available at: [Link]

  • MDPI. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Available at: [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

  • MDPI. (2020). 6-(Methylsulfonyl) Hexyl Isothiocyanate: A Chemopreventive Agent Inducing Autophagy in Leukemia Cell Lines. Available at: [Link]

  • AIP Publishing. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Available at: [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 NucView 488 Assay Kits. Available at: [Link]

  • ResearchGate. (2024). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available at: [Link]

  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • Hindawi. (2016). Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Methylsulfonyl)indolin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authoritative Guidance for Researchers, Scientists, and Drug Development Professionals on Safe Handling and Compliant Disposal.

The responsible management of chemical compounds is a foundational element of scientific integrity and laboratory safety. For novel compounds like 1-(Methylsulfonyl)indolin-6-amine, which are integral to advancing research and development, establishing rigorous disposal protocols is not merely a regulatory formality but a critical component of a robust safety culture. This guide provides a direct, procedural framework for the proper disposal of 1-(Methylsulfonyl)indolin-6-amine and its associated waste streams, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment & Risk Mitigation: The "Why" Behind the Protocol

The anticipated hazards, based on GHS classifications for the 5-amine isomer, are significant and dictate the stringent handling protocols outlined below[1]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation (H315, H319). Aromatic amines, as a class, are readily absorbed through the skin[2].

  • Respiratory Irritation: May cause respiratory irritation (H335)[1].

  • Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects[3].

Core Directive: Due to these inherent hazards, all waste streams containing 1-(Methylsulfonyl)indolin-6-amine must be treated as hazardous chemical waste . Disposal into standard trash or down the sanitary sewer is strictly prohibited[3][4].

Mandatory Personal Protective Equipment (PPE) & Engineering Controls

The causality is clear: the compound's potential for harm necessitates a physical barrier between the researcher and the chemical.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes or fine particulates[5].

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat are required to prevent dermal absorption[5].

  • Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to minimize inhalation risk[6][7].

Waste Stream Management & Segregation

Effective disposal begins at the point of generation. The primary cause of disposal incidents is the improper mixing of incompatible waste streams. The following workflow provides a logical, self-validating system for segregating waste.

WasteSegregation cluster_solids Solid Waste cluster_liquids Liquid Waste Generation Waste Generation (Any material containing 1-(Methylsulfonyl)indolin-6-amine) Solid_Waste Contaminated Solid Waste (Gloves, weigh paper, tips, contaminated labware) Generation->Solid_Waste Is it a solid? Aqueous_Waste Aqueous Solutions Generation->Aqueous_Waste Is it a liquid? Pure_Compound Unused/Expired Pure Compound Organic_Waste Organic Solvent Solutions

Caption: Waste Segregation Workflow for 1-(Methylsulfonyl)indolin-6-amine.

Procedural Protocols for Waste Handling

Adherence to standardized protocols is essential for ensuring safety and regulatory compliance. The following step-by-step procedures detail the correct handling of each waste stream.

Protocol 3.1: Collection and Containment

The choice of container is critical to prevent leaks and reactions. All waste containers must be in good condition, compatible with the waste, and have a secure, threaded cap[8].

  • Solid Waste:

    • Action: Collect contaminated disposable items (e.g., gloves, weigh boats, pipette tips) and residual pure compound in a designated, puncture-resistant container with a secure lid. A heavy-duty plastic bag (e.g., 6-mil polyethylene) placed inside a rigid container is a best practice.

    • Causality: Separating solids from liquids prevents over-pressurization of liquid waste containers and ensures solids can be handled appropriately by the disposal facility[9].

  • Liquid Waste:

    • Action: Use separate, leak-proof containers for aqueous and organic solvent waste streams. High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • Causality: Segregating halogenated and non-halogenated organic solvents, as well as acidic and basic solutions, is crucial to prevent violent chemical reactions within the waste container and to comply with disposal facility requirements[9]. Never mix incompatible waste streams[10].

Protocol 3.2: Labeling and Storage

Proper labeling and storage are mandated by regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and are vital for preventing accidents[11][12].

  • Labeling:

    • Action: As soon as waste is first added, affix a hazardous waste tag to the container.

    • Content: The label must clearly state:

      • The words "Hazardous Waste"

      • The full, unabbreviated chemical name: "1-(Methylsulfonyl)indolin-6-amine " and any other chemical constituents (e.g., Methanol, Dichloromethane).

      • The approximate percentages of each component.

      • The date accumulation started.

  • Storage:

    • Action: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel[13].

    • Causality: The SAA ensures that hazardous waste is managed safely in a controlled environment, preventing accidental spills or exposure to non-laboratory personnel. Use secondary containment (e.g., a plastic tub) to capture any potential leaks[10][13].

Waste Handling Summary Table
Waste StreamRecommended ContainerLabeling RequirementsCritical Handling Notes
Pure Compound & Contaminated Solids Rigid, sealed container (e.g., plastic pail or drum with a poly liner)."Hazardous Waste," full chemical name, accumulation start date.Do not mix with liquid waste. Ensure no sharp objects can puncture the liner.
Contaminated Aqueous Solutions Labeled glass or HDPE carboy with a vented cap if necessary."Hazardous Waste," all chemical constituents with percentages, pH, start date.Segregate from organic solvents. Do not overfill; leave >10% headspace.
Contaminated Organic Solvents Labeled glass or HDPE solvent can/carboy."Hazardous Waste," all solvent names with percentages, start date.Segregate halogenated from non-halogenated solvents. Keep tightly closed.

Final Disposal and Emergency Procedures

Arranging for Final Disposal

The final step is the transfer of waste to trained professionals.

  • Procedure: Once a waste container is full (approximately 90% capacity) or approaching its accumulation time limit (per institutional or state guidelines, often 12 months for academic labs), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup[14]. Do not remove hazardous waste from the laboratory yourself.

Spill Management

In the event of an accidental release, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves highly volatile solvents, evacuate the lab and contact EHS.

  • Contain: For small, manageable spills, prevent the spread by enclosing the area with an absorbent material (e.g., spill pads or vermiculite).

  • Clean Up: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris.

  • Dispose: Place all cleanup materials into a new hazardous waste container, label it accordingly, and manage it as described in Protocol 3.2.

By integrating these scientifically grounded and procedurally sound protocols into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of environmental stewardship that are paramount to the scientific community.

References

  • Tri-iso. (n.d.). Material Safety Data Sheet: Aromatic Amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735917, 1-(Methylsulfonyl)indolin-5-amine. Retrieved from [Link]

  • Stonhard. (2020). GHS SDS: Amine. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Environmental Marketing Services. (n.d.). Safe Laboratory Waste Disposal Practices. Retrieved from [Link]

  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Salim, S. R. S. (2021). Treatment of amine wastes generated in industrial processes. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 2-Methylisoindolin-5-amine. Retrieved from [Link]

  • Greenbook.net. (n.d.). SAFETY DATA SHEET AMINE 6. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Chemical Waste Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34185, Indolin-6-amine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Loba Chemie. (2018). INDOLINE MSDS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Proposes Tailored RCRA Requirements for Academic Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169315, 1-Amino-2-methylindoline. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(methylsulfonyl)indolin-5-amine (C9H12N2O2S). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 1-methyl-4-(methylsulfanyl)-1H-indol-6-amine. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(Methylsulfonyl)indolin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

The Core Directive: Treat 1-(Methylsulfonyl)indolin-6-amine as a potent sensitizer and irritant with high dermal permeation potential.

As a researcher, you are likely handling this compound as a high-value intermediate in kinase inhibitor synthesis (e.g., analogs of Pazopanib or similar indoline-sulfonamide scaffolds). While specific toxicological data (LD50) for the 6-amine isomer may be sparse in public registries, we apply the Read-Across Principle using the structural analog 1-(methylsulfonyl)indolin-5-amine (CAS 299921-01-0).

Molecular Hazard Deconstruction

We do not rely on generic warnings. We analyze the molecule to predict risk:

  • Primary Aniline Moiety (-NH₂ at pos 6): aniline derivatives are notorious for methemoglobinemia (interference with oxygen transport) and skin sensitization. They permeate nitrile rapidly in solution.

  • Sulfonamide Group (-SO₂CH₃): A known pharmacophore for severe allergic reactions (Stevens-Johnson Syndrome risk in susceptible individuals).

  • Indoline Core: Lipophilic nature increases bioavailability and dermal absorption.

GHS Classification (Conservative/Derived):

  • Acute Tox. 4 (Oral/Dermal/Inhalation)[1]

  • Skin Irrit. 2 / Eye Irrit.[2][3] 2A

  • STOT SE 3 (Respiratory Irritation)[1]

  • Sensitization (Skin/Respiratory - Suspected)

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for chronic handling of aniline-sulfonamide derivatives.

PPE Selection Protocol
Protection ZoneTier 1: Routine Handling (Weighing/Synthesis)Tier 2: Solution Handling & CleanupCausality (Why?)
Hand Protection Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Laminate / Barrier Gloves (e.g., Silver Shield® or Ansell Barrier®) under NitrileAniline derivatives can permeate standard nitrile in <15 mins. Double layers provide a "breakthrough buffer."
Respiratory Fume Hood Only (Sash at 18")P100 / N95 Respirator (Only if outside hood containment)Fine amine powders aerosolize electrostatically. Inhalation is the fastest route to sensitization.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Goggles Amines are basic; eye contact causes immediate protein denaturation and potential corneal opacity.
Body Lab Coat (Cotton/Poly) Buttoned to neck.Tyvek® Sleeves/Apron Prevent accumulation on fabric cuffs which transfer to wrists (a common exposure point).

Operational Workflow & Engineering Controls

This workflow integrates safety into the experimental logic.

A. Weighing & Transfer (The Critical Zone)
  • Static Risk: Organic amines are often fluffy solids prone to static charge.

  • Protocol:

    • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure.

    • Damping: Place a Kimwipe dampened with Isopropanol (IPA) next to the balance pan (increases local humidity, reducing static).

    • Containment: Never weigh on an open bench. Use a Vented Balance Enclosure (VBE) or Fume Hood.

B. Solubilization & Reaction
  • Exotherm Warning: Sulfonamides are stable, but the free amine can react exothermically with acid chlorides or anhydrides.

  • Protocol:

    • Dissolve the solid in solvent (DCM/DMF) before adding reactive reagents.

    • Keep the reaction vessel under inert atmosphere (

      
       or Ar) to prevent oxidation of the amine, which produces toxic nitroso-impurities.
      
C. Visualized Safety Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.

SafetyProtocol Start START: Handling 1-(Methylsulfonyl)indolin-6-amine RiskAssess Risk Assessment: Is the compound in Solution or Solid? Start->RiskAssess Solid SOLID STATE RiskAssess->Solid Powder/Crystal Solution SOLUTION STATE (High Permeation Risk) RiskAssess->Solution Dissolved in DMF/DCM EngControl_Solid Engineering Control: Fume Hood / Vented Balance Enclosure Solid->EngControl_Solid PPE_Solid PPE: Double Nitrile Gloves + Goggles EngControl_Solid->PPE_Solid Process Execute Synthesis/Transfer PPE_Solid->Process PPE_Sol PPE: Laminate Gloves (Barrier) + Face Shield Solution->PPE_Sol PPE_Sol->Process Cleanup Decontamination: Wipe surfaces with 10% HCl (neutralize amine) then Soap/Water Process->Cleanup Disposal Disposal: Segregated Organic Waste (Nitrogenous) Cleanup->Disposal

Figure 1: Decision logic for PPE selection based on physical state.[3] Note the escalation to Laminate gloves for solutions due to solvent-assisted permeation.

Emergency & Decontamination Procedures

Spill Management (Self-Validating System)
  • Dry Spill: Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method.

  • Wet Spill: Absorb with vermiculite.

  • Decontamination Verification:

    • The Acid Test: After cleaning, wipe the area with a weak acid (e.g., dilute HCl). If the compound is an amine, it will form a salt, making it water-soluble and easier to remove in the second pass with soap and water.

Waste Disposal[4]
  • Stream: Non-Halogenated Organic Waste (unless halogenated solvents are used).

  • Labeling: Must explicitly state "Contains Organic Amines/Sulfonamides - Potential Sensitizer."

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) to prevent violent reaction or formation of toxic gases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735917, 1-(Methylsulfonyl)indolin-5-amine (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1003 - 13). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity (STOT).[1] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.